Ethyl 6-chloro-2-methylnicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-chloro-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQYVOKBIGDOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673126 | |
| Record name | Ethyl 6-chloro-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31163-12-9 | |
| Record name | Ethyl 6-chloro-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-chloro-2-methylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 6-chloro-2-methylnicotinate physical and chemical properties
An In-depth Technical Guide to Ethyl 6-chloro-2-methylnicotinate
Introduction
This compound is a substituted pyridine derivative of significant interest to the pharmaceutical and chemical synthesis industries. As a versatile chemical intermediate, its unique arrangement of functional groups—a reactive chlorine atom, an ester, and a methyl group on a pyridine scaffold—renders it a valuable building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic profile, reactivity, and safe handling protocols, designed for researchers, chemists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate the conditions required for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 31163-12-9 | [1][2][3] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| IUPAC Name | ethyl 6-chloro-2-methylpyridine-3-carboxylate | |
| Appearance | Solid (predicted, based on similar compounds) | |
| Density | 1.208 g/cm³ | [1] |
| Boiling Point | 254.0 °C at 760 mmHg | [1] |
| Flash Point | 107.4 °C | [1] |
| Melting Point | Not available in public domain literature |
Spectroscopic Profile for Structural Elucidation
Structural confirmation is paramount in chemical synthesis. While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its spectroscopic profile based on established principles of NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. The predicted chemical shifts (in ppm) in a solvent like CDCl₃ are outlined below. The rationale for these predictions stems from the electronic environment of each nucleus, influenced by the electronegative chlorine atom, the carbonyl group, and the aromatic pyridine ring.
| ¹H NMR (Proton) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | 7.5 - 8.5 | Doublet | 1H | Proton on pyridine ring |
| Aromatic CH | 7.0 - 7.5 | Doublet | 1H | Proton on pyridine ring |
| Ester -OCH₂- | ~4.4 | Quartet | 2H | Methylene of ethyl group |
| Ring -CH₃ | ~2.6 | Singlet | 3H | Methyl group on pyridine ring |
| Ester -CH₃ | ~1.4 | Triplet | 3H | Methyl of ethyl group |
| ¹³C NMR (Carbon) | Predicted δ (ppm) | Assignment |
| Carbonyl C=O | 165 - 170 | Ester carbonyl |
| Aromatic C-Cl | 150 - 155 | Carbon attached to Chlorine |
| Aromatic C | 120 - 150 | Other pyridine ring carbons |
| Ester -OCH₂- | ~62 | Methylene of ethyl group |
| Ring -CH₃ | ~24 | Methyl group on pyridine ring |
| Ester -CH₃ | ~14 | Methyl of ethyl group |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2980 | Medium | Aliphatic C-H stretch (methyl, ethyl groups) |
| ~1720-1740 | Strong | C=O stretch (Ester carbonyl) |
| ~1550-1600 | Medium-Strong | C=C and C=N stretches (Pyridine ring) |
| ~1100-1300 | Strong | C-O stretch (Ester) |
| ~700-850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
In a mass spectrum, this compound would exhibit a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: an M⁺ peak at m/z ≈ 199.6 and an M+2 peak at m/z ≈ 201.6, with the M+2 peak having about one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily defined by two reactive sites: the chlorine atom at the 6-position of the pyridine ring and the ethyl ester group.
-
Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is electron-deficient, a property that is further enhanced by the electron-withdrawing nature of the ester group. This makes the chlorine atom susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reaction is a cornerstone of its use as a building block, allowing for the introduction of diverse functionalities. For example, it serves as a key intermediate for a class of potent P2Y12 antagonists, which are important antiplatelet therapeutics.[4]
-
Ester Group Transformations: The ethyl ester can undergo standard transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding 6-chloro-2-methylnicotinic acid. It can also be converted to amides via aminolysis or reduced to the corresponding primary alcohol.
The following diagram illustrates its role as a versatile intermediate.
References
A Technical Guide to the Spectroscopic Characterization of Ethyl 6-chloro-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloro-2-methylnicotinate, a substituted pyridine derivative with the CAS number 31163-12-9, is a key building block in the synthesis of a variety of pharmacologically active compounds.[1][2][3] Its structural elucidation and characterization are paramount for ensuring the quality, purity, and consistency of downstream applications in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this guide is structured to not only present the data but also to provide insights into the experimental rationale and data interpretation, empowering researchers to confidently identify and characterize this important molecule.
Molecular Structure and Key Features
To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of this compound. The molecule consists of a pyridine ring substituted with a chloro group at the 6-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.
Figure 1. Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with key analyte resonances.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire 8-16 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-5 seconds between scans is recommended to allow for full proton relaxation.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and methyl groups. The predicted chemical shifts are based on the analysis of structurally similar compounds, such as ethyl nicotinate and methyl 2-chloronicotinate.[4][5][6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4 (aromatic) | ~8.1-8.3 | Doublet | 1H | ~8.0 |
| H-5 (aromatic) | ~7.3-7.5 | Doublet | 1H | ~8.0 |
| -OCH₂CH₃ (ethyl) | ~4.3-4.5 | Quartet | 2H | ~7.1 |
| -CH₃ (methyl on ring) | ~2.6-2.8 | Singlet | 3H | - |
| -OCH₂CH₃ (ethyl) | ~1.3-1.5 | Triplet | 3H | ~7.1 |
Causality Behind Chemical Shifts:
-
Aromatic Protons (H-4 and H-5): The electron-withdrawing nature of the pyridine nitrogen and the ester group deshields the aromatic protons, causing them to resonate at a relatively downfield region. The observed doublet multiplicity is due to the coupling between these two adjacent protons.
-
Ethyl Group Protons: The methylene protons (-OCH₂-) are adjacent to an electron-withdrawing oxygen atom, hence they are shifted downfield compared to the methyl protons (-CH₃). The quartet and triplet splitting patterns are a classic example of spin-spin coupling between adjacent non-equivalent protons.
-
Methyl Group Proton: The methyl group at the 2-position is a singlet as there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the pyridine ring.[7][8][9]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~164-166 |
| C-2 (aromatic) | ~158-160 |
| C-6 (aromatic) | ~150-152 |
| C-4 (aromatic) | ~138-140 |
| C-3 (aromatic) | ~128-130 |
| C-5 (aromatic) | ~122-124 |
| -OCH₂CH₃ (ethyl) | ~61-63 |
| -CH₃ (methyl on ring) | ~23-25 |
| -OCH₂CH₃ (ethyl) | ~14-15 |
Rationale for Peak Assignments:
-
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field due to the strong electron-withdrawing effect of the two oxygen atoms.
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbons directly attached to the nitrogen (C-2 and C-6) and the chloro group are generally found at lower field.
-
Alkyl Carbons: The chemical shifts of the ethyl and methyl carbons are in the expected upfield region for sp³ hybridized carbons.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid cell.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or solvent) is first recorded and then subtracted from the sample spectrum to obtain the final absorbance spectrum.
IR Spectral Data and Interpretation
The IR spectrum of this compound will be dominated by absorptions corresponding to the C=O of the ester, the C-O single bonds, the C-Cl bond, and the various vibrations of the aromatic ring and alkyl groups.[10][11][12][13]
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=O stretch (ester) | 1715-1735 | Strong |
| C=C and C=N stretch (aromatic) | 1450-1600 | Medium to Strong |
| C-O stretch (ester) | 1100-1300 | Strong |
| C-Cl stretch | 600-800 | Medium to Strong |
Significance of Key Absorptions:
-
C=O Stretch: The strong absorption in the region of 1715-1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ester.[12]
-
C-O Stretches: The strong bands in the 1100-1300 cm⁻¹ region are characteristic of the C-O single bond stretching vibrations of the ester functionality.
-
Aromatic Ring Vibrations: The absorptions in the 1450-1600 cm⁻¹ range are due to the stretching vibrations of the C=C and C=N bonds within the pyridine ring.
-
C-Cl Stretch: The presence of a chloro substituent is indicated by an absorption in the fingerprint region (600-800 cm⁻¹).
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable small molecules like this compound. Electrospray Ionization (ESI) is an alternative for less volatile compounds.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The instrument is calibrated, and the sample is introduced into the ion source. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Mass Spectral Data and Interpretation
The mass spectrum of this compound (Molecular Weight: 199.63 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.[14][15][16]
| m/z | Predicted Fragment | Fragmentation Pathway |
| 199/201 | [M]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 170/172 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 154/156 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |
| 142/144 | [M - C₂H₅ - CO]⁺ | Loss of ethyl followed by carbon monoxide |
| 126 | [M - Cl - C₂H₅O]⁺ | Loss of chlorine and ethoxy group |
Understanding the Fragmentation Pattern:
-
Molecular Ion: The molecular ion peak ([M]⁺) will appear as a pair of peaks at m/z 199 and 201 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
-
Loss of Ethyl/Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethyl radical (-C₂H₅) or the ethoxy radical (-OC₂H₅), leading to the formation of stable acylium ions.[14]
-
Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the acylium ion is a typical fragmentation pattern for carbonyl-containing compounds.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural confirmation. The predicted data, based on the analysis of closely related compounds and fundamental spectroscopic principles, serves as a reliable reference for researchers in the field. By understanding the rationale behind the experimental protocols and the interpretation of the spectral data, scientists can ensure the quality and integrity of this important synthetic intermediate, thereby facilitating the advancement of drug discovery and development programs.
References
- 1. 31163-12-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound 95% | CAS: 31163-12-9 | AChemBlock [achemblock.com]
- 3. CAS 31163-12-9 | 4H23-5-0Z | MDL MFCD11616141 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL 2-CHLORONICOTINATE | 40134-18-7 [chemicalbook.com]
- 6. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. purdue.edu [purdue.edu]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Ethyl 6-chloro-2-methylnicotinate: Molecular Structure, Properties, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloro-2-methylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, comprising a chlorinated pyridine ring functionalized with a methyl group and an ethyl ester, make it a valuable scaffold and key intermediate in the synthesis of a variety of biologically active molecules. Understanding the precise molecular structure, physicochemical properties, and analytical characteristics of this compound is paramount for its effective utilization in research and development.
This technical guide provides a comprehensive overview of this compound, consolidating available data on its molecular structure and weight. In the absence of extensive publicly available experimental data for this specific compound, this guide incorporates illustrative data from closely related analogs to provide a robust framework for its synthesis, characterization, and handling.
Molecular Structure and Physicochemical Properties
The unambiguous identification of this compound is rooted in its unique molecular structure.
Molecular Formula: C₉H₁₀ClNO₂[1]
Molecular Weight: 199.63 g/mol [1]
IUPAC Name: ethyl 6-chloro-2-methylpyridine-3-carboxylate[2]
CAS Number: 31163-12-9[1][2][3]
SMILES: CCOC(=O)C1=CC=C(Cl)N=C1C[2][4]
A two-dimensional representation of the molecular structure is provided below:
References
An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in Ethyl 6-chloro-2-methylnicotinate
This guide provides a comprehensive analysis of the chemical reactivity of the C6-chlorine atom in Ethyl 6-chloro-2-methylnicotinate, a pivotal building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the electronic factors governing its reactivity and outlines detailed protocols for its most critical transformations.
Introduction: Strategic Importance of this compound
This compound (CAS No. 58575-25-8) is a substituted pyridine derivative whose value lies in the strategic placement of its functional groups. The chlorine atom at the 6-position serves as a versatile synthetic handle, enabling a wide array of molecular elaborations crucial for the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[1][2] Understanding the reactivity of this chloro group is paramount for its effective utilization in complex molecule synthesis.
Electronic Profile and Reactivity Principles
The reactivity of the chlorine atom at the C6 position is dictated by the electronic landscape of the pyridine ring. Several key factors contribute to its susceptibility to substitution:
-
Ring Activation: The pyridine nitrogen atom is inherently electron-withdrawing, which reduces the electron density at the ortho (C2, C6) and para (C4) positions. This electron deficiency makes these positions susceptible to attack by nucleophiles.[2][3]
-
Inductive and Resonance Effects: The ethyl ester group at the C3 position further withdraws electron density from the ring through both inductive and resonance effects, enhancing the electrophilicity of the C6 carbon.
-
Leaving Group Ability: The chlorine atom, while less reactive than bromine or iodine in some contexts, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) and a viable substrate for various cross-coupling reactions, especially with modern catalyst systems.[4]
This unique electronic arrangement makes the C6-chlorine a prime site for functionalization via two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Key Reaction Classes and Methodologies
The C6-chloro group is readily displaced or coupled, providing access to a diverse range of derivatives. The primary pathways for its functionalization are detailed below.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring facilitates the direct displacement of the chlorine atom by a variety of nucleophiles.[2] This reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is crucial and is enhanced by the electron-withdrawing properties of the pyridine nitrogen and the ester group.[2][5]
Experimental Protocol: SNAr with a Phenolic Nucleophile
This protocol details a representative procedure for the synthesis of a 6-aryloxy-substituted nicotinate.
Causality:
-
Base (e.g., K₂CO₃, Cs₂CO₃): A base is required to deprotonate the nucleophile (phenol in this case), increasing its nucleophilicity and initiating the attack on the electron-deficient C6 position. Cesium carbonate is often used for its high solubility in organic solvents and its ability to promote challenging substitutions.
-
Solvent (e.g., DMF, DMSO): A polar aprotic solvent is chosen to dissolve the reactants and stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.
-
Temperature (80-150 °C): Elevated temperatures are necessary to overcome the activation energy barrier for the formation of the Meisenheimer complex and subsequent elimination of the chloride ion.[2]
Procedure:
-
To a dry reaction flask, add the phenol derivative (1.2 eq) and a suitable polar aprotic solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture and stir at room temperature for 20 minutes to form the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent, such as ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to yield the desired product.[2]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[6][7] The C6-chloro group of this compound is an effective substrate for these transformations.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the chloro-pyridine with an organoboron reagent, such as a boronic acid or ester.[8] This reaction is widely used to introduce aryl and heteroaryl substituents.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative method for coupling an arylboronic acid with this compound.
Causality:
-
Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): A palladium(0) source is essential. Pd(PPh₃)₄ is a common choice, directly providing the active Pd(0) species. The oxidative addition of the C-Cl bond to the Pd(0) center is the first and often rate-limiting step.[9]
-
Base (e.g., K₂CO₃, K₃PO₄): The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8]
-
Solvent (e.g., 1,4-Dioxane/Water): A mixture of an organic solvent and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate.
-
Inert Atmosphere: Degassing the reaction mixture is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.[1]
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add the solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 95 °C and stir for 12 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.[1]
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with primary or secondary amines.[10] This reaction is particularly important in pharmaceutical chemistry for synthesizing aniline derivatives.[6] The key to success with less reactive aryl chlorides is the use of specialized, bulky, electron-rich phosphine ligands.[4][11]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound.
Causality:
-
Pre-catalyst/Ligand (e.g., RuPhos Pd G3 / RuPhos): Chloropyridines are challenging substrates.[4] The oxidative addition of the C-Cl bond is difficult and requires a highly active catalyst. Modern pre-catalysts combined with sterically hindered, electron-rich biarylphosphine ligands (like RuPhos) are essential to facilitate this rate-limiting step.[11]
-
Base (e.g., NaOtBu, K₃PO₄): A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.[4]
-
Solvent (e.g., Toluene, Dioxane): Anhydrous, non-protic solvents are necessary to prevent quenching of the base and interference with the catalyst.
Procedure:
-
To an oven-dried reaction tube under an inert atmosphere (argon), add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the appropriate biarylphosphine ligand (e.g., RuPhos, 0.04 eq), and the palladium source (e.g., Pd₂(dba)₃, 0.02 eq) or a pre-catalyst (e.g., RuPhos Pd G3, 0.02 eq).
-
Add dry, degassed toluene or 1,4-dioxane.
-
Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
The Sonogashira coupling enables the formation of a C-C triple bond by reacting the aryl chloride with a terminal alkyne.[12] This reaction typically requires both palladium and copper(I) co-catalysts and introduces a rigid alkynyl linker, which is valuable for structural biology and medicinal chemistry applications.[1]
Experimental Protocol: Sonogashira Coupling
This protocol outlines a standard procedure for the Sonogashira coupling of this compound.
Causality:
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂): The palladium catalyst facilitates the oxidative addition of the C-Cl bond.
-
Copper(I) Co-catalyst (e.g., CuI): The copper(I) iodide is crucial for the copper cycle, where it reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex.[12]
-
Base (e.g., Et₃N, DIPEA): A mild amine base is used to deprotonate the terminal alkyne and to neutralize the HX acid formed during the reaction, preventing catalyst deactivation.
-
Solvent (e.g., DMF, THF): A polar aprotic solvent is used to dissolve all components of the reaction.
Procedure:
-
To a reaction flask, add this compound (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and Copper(I) iodide (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen).
-
Add an anhydrous solvent like DMF, followed by a base such as triethylamine (Et₃N, 2.5 eq).
-
Degas the solution with a gentle stream of inert gas for 15 minutes.
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 8-16 hours, monitoring progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and pour the mixture into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired 6-alkynyl-2-methylnicotinate.[1]
Data Summary: Reactivity Comparison
The choice of reaction pathway depends heavily on the desired final product and the available synthetic tools. The following table summarizes the key aspects of each major transformation.
| Reaction Type | Key Reagents | Typical Conditions | Bond Formed | Key Considerations |
| SNAr | Nucleophile (amine, alcohol, thiol), Base (K₂CO₃, NaH) | 80-150 °C, DMF/DMSO | C-N, C-O, C-S | Requires strong nucleophiles; thermally demanding. |
| Suzuki Coupling | Boronic Acid/Ester, Pd Catalyst, Base (K₂CO₃) | 80-100 °C, Dioxane/H₂O | C-C (sp²) | Broad substrate scope; tolerant of many functional groups.[8] |
| Buchwald-Hartwig | Amine, Pd Catalyst/Ligand, Base (NaOtBu) | 90-110 °C, Toluene | C-N | Requires specialized ligands for chlorides; sensitive to air/moisture.[4] |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base (Et₃N) | 60-80 °C, DMF/THF | C-C (sp) | Requires co-catalyst (CuI); sensitive to air (homocoupling).[12] |
Conclusion
The chlorine atom in this compound is a highly valuable and versatile functional group for synthetic diversification. Its reactivity is governed by the electron-deficient nature of the pyridine ring, making it amenable to both nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate reaction conditions, catalysts, and ligands, researchers can efficiently displace or couple this chlorine atom to generate a vast library of complex molecules for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary to harness the full synthetic potential of this important chemical building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Versatile Virtuoso: Ethyl 6-chloro-2-methylnicotinate as a Cornerstone in Complex Synthesis
A Senior Application Scientist's In-depth Technical Guide
For researchers, scientists, and professionals in drug development and agrochemical innovation, the strategic selection of molecular building blocks is paramount to the success of a synthetic campaign. Among the plethora of available reagents, Ethyl 6-chloro-2-methylnicotinate has distinguished itself as a particularly versatile and powerful scaffold. Its trifecta of functional handles—a readily displaceable chloro group, an adaptable ethyl ester, and a directing methyl group on a pyridine core—offers a robust platform for constructing complex, highly functionalized molecules. This guide provides a deep dive into the synthetic utility of this compound, elucidating the causality behind experimental choices and presenting field-proven insights into its most critical transformations.
Foundational Chemistry and Strategic Importance
This compound, with the chemical formula C₉H₁₀ClNO₂, serves as a key intermediate in the synthesis of a wide array of substituted pyridine derivatives. The electron-deficient nature of the pyridine ring, further accentuated by the chloro and ester functionalities, makes the C6 position exceptionally susceptible to a variety of coupling and substitution reactions. This inherent reactivity is the cornerstone of its utility, allowing for the strategic introduction of diverse molecular fragments. Its application is particularly notable in the synthesis of kinase inhibitors and agrochemicals, where precise control over molecular architecture is critical for biological activity.[1]
Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Diversity
The palladium-catalyzed cross-coupling reaction is a Nobel Prize-winning technology that has revolutionized organic synthesis. This compound is an excellent substrate for these transformations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is the quintessential method for creating C(sp²)-C(sp²) bonds, a motif prevalent in numerous pharmaceuticals. This reaction pairs the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.
Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical and interdependent. For instance, the use of bulky, electron-rich phosphine ligands on the palladium center enhances the rate-limiting oxidative addition step and promotes the reductive elimination to furnish the desired product. The base is not merely a proton scavenger but plays a crucial role in the transmetalation step, activating the boronic acid partner.
References
The Strategic Value of Ethyl 6-chloro-2-methylnicotinate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine Scaffold as a Cornerstone of Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and privileged scaffold in the realm of medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to serve as a bioisostere for other functional groups have cemented its role in the design of numerous therapeutic agents.[3][4] From vitamins like niacin to a vast array of synthetic drugs, pyridine derivatives have demonstrated a remarkable spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Within this expansive chemical space, Ethyl 6-chloro-2-methylnicotinate emerges as a particularly valuable and versatile building block for the synthesis of novel and complex molecular architectures. This guide provides a comprehensive overview of its synthesis, reactivity, and its pivotal role in the development of targeted therapeutics.
Synthesis of the Core Moiety: this compound
A logical synthetic approach involves the initial preparation of a 2-methylnicotinate ester, followed by a selective chlorination step. The synthesis of the parent ethyl 2-methylnicotinate can be achieved through a condensation reaction, for instance, by reacting 1,1,3,3-tetraethoxypropane with a β-aminocrotonic acid ester in an alcoholic solvent.[5]
A subsequent and crucial step is the chlorination of the pyridine ring. The chlorination of hydroxypyridine precursors is a common strategy. For instance, 2-hydroxy-6-methylnicotinic acid can be converted to 2-chloro-6-methylnicotinic acid by heating with phosphorus oxychloride.[6] Similarly, the synthesis of the related mthis compound has been achieved by reacting methyl 6-hydroxy-2-methylpyridine-3-carboxylate with phosphorus oxychloride.[7] This resulting acid can then be esterified to yield the desired ethyl ester.
Proposed Synthetic Workflow:
Figure 1: A plausible synthetic pathway to this compound.
Derivatization Strategies: Unleashing the Potential of the Chloro Substituent
The synthetic utility of this compound lies in the reactivity of its chloro substituent at the 6-position of the pyridine ring. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational transformations in modern organic synthesis.[1][2] These reactions allow for the introduction of a diverse array of substituents, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[8] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 6-position. This is a particularly valuable strategy in the design of kinase inhibitors, where such modifications can probe and occupy specific hydrophobic pockets in the enzyme's active site.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9] This reaction is instrumental for introducing rigid alkynyl linkers into a molecule, which can be valuable for precisely positioning other functional groups for optimal interaction with a biological target.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide. This reaction is of paramount importance in medicinal chemistry, as the introduction of amino groups can significantly impact a molecule's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.
Applications in Drug Discovery and Development
Derivatives of 2-methylnicotinic acid have shown promise in a variety of therapeutic areas. The strategic derivatization of this compound opens avenues for the development of novel drug candidates with diverse pharmacological profiles.
Kinase Inhibitors
A significant application of functionalized pyridines is in the development of kinase inhibitors for the treatment of cancer. The pyridine scaffold can serve as a hinge-binding motif, a common feature in many kinase inhibitors. For instance, the related compound Ethyl 6-chloro-4-(methylamino)nicotinate is a key intermediate in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[10]
Antimicrobial and Anti-inflammatory Agents
The pyridine nucleus is a core component of many compounds with antimicrobial and anti-inflammatory properties.[11] The ability to introduce a wide range of substituents onto the this compound scaffold allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity against various microbial and inflammatory targets.
Central Nervous System (CNS) Agents
Pyridine derivatives have also been investigated for their activity in the central nervous system. For example, 2-methyl-6-(phenylethynyl)pyridine (MPEP) is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), with potential applications in the treatment of anxiety and other neurological disorders.[9] The synthetic accessibility of such derivatives from this compound highlights its potential in CNS drug discovery.
Quantitative Data Summary
| Compound Class | Example Application | Key Synthetic Reaction |
| 6-Aryl-2-methylnicotinates | Kinase Inhibitors | Suzuki-Miyaura Coupling |
| 6-Alkynyl-2-methylnicotinates | CNS Agents | Sonogashira Coupling |
| 6-Amino-2-methylnicotinates | Antimicrobial Agents | Buchwald-Hartwig Amination |
Conclusion and Future Outlook
This compound is a strategically important building block in medicinal chemistry. Its well-defined structure and the reactivity of its chloro substituent provide a versatile platform for the synthesis of a diverse array of derivatives. The application of modern cross-coupling methodologies to this scaffold has the potential to yield novel compounds with significant therapeutic potential. As the demand for targeted and effective therapies continues to grow, the importance of versatile and readily derivatizable core structures like this compound will undoubtedly increase, making it a key player in the future of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Mthis compound synthesis - chemicalbook [chemicalbook.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Mpep | C14H11N | CID 3025961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to Ethyl 6-chloro-2-methylnicotinate: A Key Intermediate in Pharmaceutical Synthesis
Introduction
Ethyl 6-chloro-2-methylnicotinate is a substituted pyridine derivative of significant interest to researchers and professionals in the fields of organic synthesis and drug development. Its unique arrangement of functional groups—a chloro substituent, a methyl group, and an ethyl ester on a pyridine core—renders it a versatile building block for the synthesis of a variety of more complex molecules, particularly those with potential therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the creation of novel pharmaceutical agents.
The strategic placement of the chloro group at the 6-position of the pyridine ring provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities. The methyl group at the 2-position and the ethyl ester at the 3-position can also be modified or can influence the reactivity of the pyridine ring, offering multiple avenues for molecular elaboration. This inherent chemical potential has made this compound a valuable scaffold in medicinal chemistry.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective use in research and development. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | Ethyl 6-chloro-2-methylpyridine-3-carboxylate | N/A |
| CAS Number | 31163-12-9 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | N/A |
| Density | 1.208 g/cm³ | N/A |
| Boiling Point | 254.0 °C at 760 mmHg | N/A |
| Flash Point | 107.4 °C | N/A |
Synthesis and Elucidation of Structure
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be logically inferred from established methods for preparing analogous substituted nicotinates. A plausible and efficient synthetic strategy involves a multi-step process commencing from readily available precursors.
General Synthesis Pathway
A common approach to constructing the substituted pyridine ring of nicotinic acid derivatives involves the condensation of a β-dicarbonyl compound with an enamine or a related species, followed by oxidation and subsequent functional group manipulations. For this compound, a likely synthetic route starts with the chlorination of a pre-formed 2-methylnicotinic acid derivative, followed by esterification.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure adapted from the synthesis of similar substituted nicotinic acid esters and should be optimized for the specific synthesis of this compound.
Step 1: Oxidation of 2-Methyl-5-ethylpyridine to 6-Methylnicotinic Acid
-
To a stirred solution of concentrated sulfuric acid, cautiously add 2-methyl-5-ethylpyridine while maintaining the temperature below 20 °C.
-
Heat the mixture to approximately 160 °C.
-
Slowly add nitric acid to the reaction mixture, maintaining the temperature between 155-160 °C.
-
After the addition is complete, continue heating for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide) to precipitate the 6-methylnicotinic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Chlorination of 6-Methylnicotinic Acid
-
Suspend 6-methylnicotinic acid in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or gas evolution ceases).
-
Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 6-chloro-2-methylnicotinoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.
Step 3: Esterification to this compound
-
Dissolve the crude 6-chloro-2-methylnicotinoyl chloride in anhydrous ethanol at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methyl group on the pyridine ring (around 2.6 ppm), and two distinct signals for the aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester (around 165 ppm), the carbons of the pyridine ring, the ethyl group carbons, and the methyl group carbon.
Mass Spectrometry (MS)
The mass spectrum, likely acquired using electrospray ionization (ESI), should exhibit a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound. The isotopic pattern of the molecular ion, due to the presence of a chlorine atom, will be a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-Cl stretching, and various C-H and C=C/C=N stretching and bending vibrations of the aromatic ring and alkyl groups.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is primarily governed by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing ester and chloro substituents, and the susceptibility of the chloro and ester groups to nucleophilic attack.
Caption: Key reaction pathways for this compound.
Nucleophilic Aromatic Substitution
The chlorine atom at the 6-position is a good leaving group and is readily displaced by a variety of nucleophiles. This reaction is fundamental to the utility of this compound as a synthetic intermediate. Common nucleophiles include:
-
Amines: Reaction with primary or secondary amines leads to the formation of 6-amino-2-methylnicotinate derivatives. This is a crucial step in the synthesis of many biologically active compounds.
-
Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides yields the corresponding 6-alkoxy or 6-aryloxy derivatives.
-
Thiols: Reaction with thiols provides 6-thioether substituted nicotinates.
The choice of solvent and reaction conditions (temperature, presence of a base) is critical for achieving high yields and selectivity in these substitution reactions.
Ester Hydrolysis
The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 6-chloro-2-methylnicotinic acid. This transformation is often a necessary step to enable further modifications, such as amide bond formation.
Reduction
The ester functionality can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). The pyridine ring can also be reduced under more forcing conditions.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile starting material for the synthesis of pharmaceutically relevant molecules. The ability to introduce a wide range of substituents at the 6-position via nucleophilic aromatic substitution allows for the rapid generation of libraries of compounds for biological screening.
While specific drugs derived directly from this compound are not prominently disclosed, its structural motifs are present in numerous compounds investigated for various therapeutic targets. For instance, substituted nicotinic acid derivatives are known to interact with a range of biological targets, including enzymes and receptors. The general structure of 6-substituted-2-methylnicotinates is a key pharmacophore in the design of inhibitors for various kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
In case of fire, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.[3] Thermal decomposition may produce toxic and corrosive fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of pharmaceutical research and development. Its well-defined structure and the presence of multiple reactive sites provide a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the discovery of new therapeutic agents. Further research into the derivatization of this compound is likely to yield novel molecules with interesting biological activities, contributing to the advancement of medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 6-chloro-2-methylnicotinate
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of Substituted Nicotinates
Ethyl 6-chloro-2-methylnicotinate is a key heterocyclic building block in medicinal chemistry and materials science. The pyridine core, rendered electron-deficient by the nitrogen atom and the C3-ester functionality, is primed for nucleophilic aromatic substitution (SNAr). The chlorine atom at the C6 position serves as a versatile leaving group, allowing for the introduction of a wide array of functional groups through reaction with various nucleophiles. This strategic functionalization is pivotal in the synthesis of novel compounds with tailored biological activities and material properties. For instance, substituted nicotinates are integral components of various pharmaceuticals, including kinase inhibitors used in oncology research.[1] This document provides a comprehensive guide to the principles and protocols for performing nucleophilic substitution on this valuable substrate.
Reaction Mechanism: The SNAr Pathway
The nucleophilic aromatic substitution on this compound proceeds via the SNAr mechanism, which is distinct from SN1 and SN2 reactions that occur at sp3-hybridized carbon centers.[2][3] The SNAr reaction is a two-step addition-elimination process.[3][4]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine. This attack is favored at the C2 or C4 positions of a pyridine ring due to the ability of the nitrogen to stabilize the resulting negative charge through resonance.[5][6] In the case of this compound, the attack occurs at the C6 position. This step temporarily disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] The electron-withdrawing ester group at the C3 position further stabilizes this intermediate.[1]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the aromaticity of the ring is restored by the elimination of the chloride leaving group. This step is typically fast and irreversible.
The overall reactivity in SNAr reactions is influenced by the nature of the leaving group, with the general trend being F > Cl > Br > I.[5] This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: The Strategic Utility of Ethyl 6-chloro-2-methylnicotinate in Pharmaceutical Intermediate Synthesis
Abstract
Ethyl 6-chloro-2-methylnicotinate is a highly versatile heterocyclic building block, pivotal in the field of medicinal chemistry and pharmaceutical development. Its strategic placement of a reactive chlorine atom, an electron-withdrawing ester, and a methyl group on a pyridine scaffold makes it an ideal starting material for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical reactivity, key applications in the synthesis of targeted therapeutics, and detailed, field-proven experimental protocols for its derivatization. Designed for researchers, chemists, and drug development professionals, this document elucidates the causality behind synthetic choices and offers robust methodologies for practical application.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative whose structure is primed for selective chemical modification. Understanding its fundamental properties is crucial for its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 31163-12-9 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂ | [2] |
| Molecular Weight | 199.63 g/mol | [2] |
| IUPAC Name | Ethyl 6-chloro-2-methylpyridine-3-carboxylate | N/A |
| Synonyms | Ethyl 6-chloro-2-methylpyridine-3-carboxylate | [3] |
| Appearance | Solid / Colourless to Off-White Oil | [4] |
| Melting Point | 26-30°C | [4] |
| Storage | Inert atmosphere, Room Temperature or 2-8°C | [4][5] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |
Core Reactivity: The Chemistry of a Privileged Scaffold
The synthetic utility of this compound is dominated by the reactivity of the chlorine atom at the C6 position of the pyridine ring. This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
Mechanistic Rationale: The pyridine ring is inherently electron-deficient compared to benzene. This effect is significantly amplified by the presence of two electron-withdrawing groups:
-
The Pyridine Nitrogen: Inductively withdraws electron density from the ring carbons.
-
The Ethyl Ester at C3: Further deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack, particularly at the C2, C4, and C6 positions.
The chlorine atom at C6 serves as an excellent leaving group. When a nucleophile attacks this position, the negative charge of the intermediate (a Meisenheimer complex) is effectively stabilized by resonance, involving both the pyridine nitrogen and the ester group. This stabilization lowers the activation energy of the reaction, making the SNAr pathway highly favorable. The methyl group at C2 has a minor electronic donating effect but primarily serves as a key structural element in the final target molecules.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Application in the Synthesis of Kinase Inhibitors
The chloro-nicotinate scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs central to modern oncology. The SNAr reactivity allows for the strategic introduction of various amine, thiol, or alcohol-containing fragments that are essential for binding to the kinase active site. A notable application is in the synthesis of inhibitors for targets like the Fibroblast Growth Factor Receptor (FGFR).[6]
Workflow for Kinase Inhibitor Intermediate Synthesis
The general workflow involves the displacement of the C6-chloride with a nucleophile, which is often a complex amine or aniline derivative. This process builds the core of the final active pharmaceutical ingredient (API).
Caption: Standard workflow for SNAr derivatization.
Protocol 1: Synthesis of an Amine-Substituted Nicotinate Intermediate
This protocol describes a general procedure for the SNAr reaction with an amine nucleophile, a common step in synthesizing kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., 4-fluoroaniline) (1.1 - 1.5 eq)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and the anhydrous solvent.
-
Reagent Addition: Add the amine nucleophile followed by the base. The use of a stronger base like Cs₂CO₃ can accelerate the reaction, especially with less nucleophilic amines.[7]
-
Heating and Monitoring: Heat the reaction mixture to 80-120°C. The progress should be monitored periodically (e.g., every 1-2 hours) by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Carefully pour the mixture into ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[6]
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure substituted nicotinate product.[6]
Application in the Synthesis of P2Y12 Antagonists
The 6-chloro-nicotinate framework is also instrumental in creating P2Y12 receptor antagonists, which are critical antiplatelet therapeutics used to prevent thrombotic events.[8] While some syntheses start from the related Ethyl 6-chloro-5-cyano-2-methylnicotinate, the core SNAr chemistry is directly translatable and demonstrates the scaffold's importance.[8] The synthesis typically involves an SNAr reaction followed by further modifications, such as amide coupling.
Synthetic Pathway Overview
The synthesis of these antagonists often follows a multi-step sequence where the chloro-nicotinate is the key starting point for building molecular complexity.
Caption: Key steps in synthesizing P2Y12 antagonists.
Protocol 2: Advanced Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination
For sterically hindered or electron-poor amines where SNAr may be sluggish, the Buchwald-Hartwig cross-coupling reaction offers a powerful alternative. This method provides access to a wider range of derivatives.[7]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
Ligand: Xantphos or BINAP (2-10 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous, Degassed Solvent: Toluene or Dioxane
-
Schlenk flask or similar glassware for inert atmosphere reactions
Procedure:
-
Inert Atmosphere Setup: Assemble the reaction glassware and purge thoroughly with an inert gas (argon or nitrogen). This is critical as the palladium catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add the palladium catalyst, ligand, and base.
-
Solvent and Reactants: Add the anhydrous solvent, followed by the amine, and finally the this compound.
-
Heating and Monitoring: Heat the reaction mixture, typically between 80-110°C. Monitor the reaction's progress by LC-MS.
-
Work-up: Upon completion, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.
-
Extraction and Purification: Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography.[7]
Safety and Handling
As with all laboratory chemicals, proper safety precautions are mandatory.
-
GHS Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3][9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Conduct all operations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
This compound stands out as a strategically vital intermediate in pharmaceutical synthesis. Its value is rooted in the predictable and efficient reactivity of its C6-chloro substituent via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This reactivity serves as a gateway to a vast chemical space, enabling the construction of potent and selective modulators of key biological targets, including protein kinases and GPCRs. The protocols and insights provided herein offer a robust framework for leveraging this powerful building block in the pursuit of novel therapeutic agents.
References
- 1. 31163-12-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound|31163-12-9-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]
- 3. chemscene.com [chemscene.com]
- 4. phmo.com [phmo.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl 6-chloro-5-cyano-2-methylnicotinate | 64119-42-2 [sigmaaldrich.com]
The Versatile Scaffold: Ethyl 6-chloro-2-methylnicotinate in Modern Agrochemical Discovery
Introduction: The Strategic Importance of the Pyridine Ring in Agrochemicals
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, renowned for its versatile biological activities.[1] Within this chemical class, Ethyl 6-chloro-2-methylnicotinate stands out as a pivotal building block for the synthesis of novel herbicides, insecticides, and fungicides. Its strategic substitution pattern—a chlorine atom at the 6-position, a methyl group at the 2-position, and an ethyl ester at the 3-position—provides multiple reactive sites for derivatization, enabling the exploration of diverse chemical spaces and the fine-tuning of biological efficacy. This guide provides an in-depth exploration of the applications and experimental protocols involving this compound for researchers and professionals in the agrochemical industry. Pyridine-based compounds have a significant presence in the agrochemical market, and their continued exploration is crucial for developing new solutions to combat pest resistance and enhance crop protection.[1][2]
Chemical Properties and Reactivity
This compound is a crystalline solid with a molecular formula of C₉H₁₀ClNO₂.[3] The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen makes the ring susceptible to nucleophilic aromatic substitution, particularly at the 4- and 6-positions. The ester and methyl groups can also be chemically modified, offering a rich platform for generating diverse compound libraries.
| Property | Value | Reference |
| CAS Number | 31163-12-9 | [4] |
| Molecular Formula | C₉H₁₀ClNO₂ | [3] |
| Molecular Weight | 199.63 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Boiling Point | 254.0 °C at 760 mmHg | [3] |
| Density | 1.208 g/cm³ | [3] |
Core Applications in Agrochemical Research
The primary application of this compound in agrochemical research is as a key intermediate for the synthesis of novel active ingredients. Its structural framework is present in compounds exhibiting a range of biological activities.
Herbicidal Applications
Derivatives of nicotinic acid have shown promise in the development of new herbicides.[6] The pyridine ring can act as a bioisostere for other aromatic systems found in known herbicides, and modifications to the substituents can lead to compounds with novel modes of action or improved efficacy. For example, the synthesis of pyrazole derivatives from chloro-substituted pyridines has yielded compounds with significant herbicidal activity.[7]
Insecticidal Applications
The chloronicotinyl class of insecticides, which includes commercially successful products like imidacloprid, are potent agonists of the insect nicotinic acetylcholine receptor (nAChR).[8] This interaction leads to the disruption of nerve signal transmission, resulting in paralysis and death of the target insect.[8] this compound provides a suitable starting point for the synthesis of novel neonicotinoid analogues, aiming to overcome resistance and broaden the spectrum of activity. The selective action of neonicotinoids is attributed to their higher affinity for insect nAChRs compared to mammalian receptors.[9]
Fungicidal Applications
Pyridine carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[10][11] By blocking the mitochondrial respiratory chain, these compounds effectively inhibit fungal growth. This compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate libraries of novel pyridine carboxamide derivatives for screening against a range of plant pathogenic fungi.[10][12]
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in an agrochemical discovery workflow.
Protocol 1: Synthesis of a Novel Pyrazole-Pyridine Herbicide Candidate
This protocol describes the synthesis of a potential herbicidal compound by reacting this compound with a substituted pyrazole, based on established methodologies for similar transformations.[7]
Objective: To synthesize a novel pyrazole-pyridine derivative for herbicidal screening.
Materials:
-
This compound
-
4-Amino-3,5-dimethyl-1H-pyrazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add 4-Amino-3,5-dimethyl-1H-pyrazole (1.2 mmol) and K₂CO₃ (2.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final compound.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for a novel pyrazole-pyridine derivative.
Protocol 2: In Vitro Herbicidal Activity Screening
This protocol outlines a primary screening assay to evaluate the herbicidal effects of newly synthesized compounds on the germination and early growth of model plant species.
Objective: To assess the pre-emergent and post-emergent herbicidal activity of test compounds.
Materials:
-
Synthesized test compounds
-
Acetone
-
Tween-20
-
Distilled water
-
Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Abutilon theophrasti) weeds
-
Petri dishes with filter paper
-
Pots with sterilized soil
-
Growth chamber with controlled light, temperature, and humidity
Procedure: Pre-emergent Assay:
-
Prepare stock solutions of the test compounds in acetone.
-
For the assay, prepare different concentrations of the test compounds (e.g., 1, 10, 100 µg/mL) in an aqueous solution containing 0.1% Tween-20.
-
Place 10 seeds of each weed species on filter paper in separate petri dishes.
-
Apply 5 mL of the test solution to each petri dish. A control group should be treated with the 0.1% Tween-20 solution without the test compound.
-
Incubate the petri dishes in a growth chamber for 7-10 days.
-
Assess the germination rate and measure the root and shoot length of the seedlings. Calculate the percentage of inhibition compared to the control.
Post-emergent Assay:
-
Sow the weed seeds in pots containing sterilized soil and allow them to grow to the 2-3 leaf stage in a growth chamber.
-
Prepare test solutions as described in the pre-emergent assay.
-
Spray the seedlings evenly with the test solutions until runoff.
-
Return the pots to the growth chamber.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2022087373A1 - Methods of making nicotinic acid derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neonicotinoid insecticide toxicology: mechanisms of selective action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 12. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydrolysis of Ethyl 6-chloro-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Chloro-2-methylnicotinic Acid
6-Chloro-2-methylnicotinic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of pharmacologically active compounds. The hydrolysis of its ethyl ester, ethyl 6-chloro-2-methylnicotinate, is a fundamental transformation to unmask the carboxylic acid functionality, which can then be used in subsequent synthetic steps, such as amide bond formation. This document provides a detailed experimental procedure for this hydrolysis, grounded in the principles of organic chemistry, and offers insights into the practical execution of the reaction.
Chemical Reaction and Mechanism
The hydrolysis of this compound to 6-chloro-2-methylnicotinic acid is typically carried out under basic conditions, a reaction commonly known as saponification.[1][2][3] This method is generally preferred over acid-catalyzed hydrolysis for esters because the reaction is irreversible, leading to higher yields.[4]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide ion (⁻OEt) as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the corresponding carboxylate salt, which drives the reaction to completion. Acidification in a separate work-up step is then required to protonate the carboxylate and yield the final carboxylic acid product.
Experimental Protocol
This protocol is adapted from established procedures for the hydrolysis of related substituted nicotinic acid esters and amides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | |
| Ethanol (EtOH) | Anhydrous | Commercially Available | |
| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying |
| Deionized Water |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers and graduated cylinders
-
Separatory funnel
-
Büchner funnel and flask
-
pH paper or pH meter
-
Rotary evaporator
Procedure
Part 1: Saponification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (approximately 5-10 mL per gram of ester).
-
Addition of Base: Prepare a 2 M aqueous solution of sodium hydroxide (2.5 eq.). Add the NaOH solution to the stirred solution of the ester at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
Part 2: Work-up and Isolation
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, carefully add concentrated hydrochloric acid dropwise with stirring in an ice bath to adjust the pH to approximately 2-3. This will protonate the sodium 6-chloro-2-methylnicotinate to form the desired carboxylic acid, which may precipitate out of solution.
-
Extraction and Isolation:
-
If a precipitate forms: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum.
-
If no precipitate forms or if the product is highly soluble in the aqueous layer: Transfer the acidified solution to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).[5] Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-chloro-2-methylnicotinic acid.
Part 3: Purification
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or methanol, to obtain the purified 6-chloro-2-methylnicotinic acid.[6][7]
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated hydrochloric acid and sodium hydroxide solutions with extreme care in a well-ventilated fume hood as they are corrosive.
-
Ethanol and diethyl ether are flammable. Ensure there are no open flames or ignition sources nearby.
Visualizing the Workflow
Caption: Experimental workflow for the hydrolysis of this compound.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure that a sufficient excess of sodium hydroxide was used and that the reflux temperature was maintained. The reaction time may also need to be extended.
-
Difficulty in Isolation: Pyridine carboxylic acids can exhibit varying solubility in water.[5] If the product does not precipitate upon acidification, extraction with an organic solvent is necessary. Salting out by saturating the aqueous layer with sodium chloride may improve extraction efficiency.
-
Purity of the Final Product: Recrystallization is crucial for obtaining a high-purity product. The choice of solvent for recrystallization may need to be optimized based on the observed impurities.
Conclusion
The base-catalyzed hydrolysis of this compound is a robust and efficient method for the synthesis of 6-chloro-2-methylnicotinic acid. By following the detailed protocol and considering the key practical aspects outlined in these application notes, researchers can reliably produce this important synthetic intermediate for applications in drug discovery and development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 7. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
LC-MS method for the analysis of Ethyl 6-chloro-2-methylnicotinate reactions
An In-Depth Guide to LC-MS Method Development for the Analysis of Ethyl 6-chloro-2-methylnicotinate Reactions
Introduction
This compound is a key substituted pyridine derivative serving as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chlorine atom and an ester functional group, makes it a valuable building block for creating a diverse range of target compounds. The precise monitoring of reactions involving this intermediate is critical for process optimization, impurity profiling, and ensuring the quality of the final product.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis and monitoring of reactions involving this compound. We will delve into the rationale behind method development choices, provide detailed, field-tested protocols for reaction monitoring and stability-indicating analysis, and discuss the interpretation of mass spectral data for confident compound identification. This guide is designed to be a self-validating system, grounding its protocols in established scientific principles and authoritative standards.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for methodical LC-MS method development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 39073-14-8 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Structure | ![]() | - |
| Predicted Polarity | Moderately polar; soluble in organic solvents. | [2] |
Section 1: Foundational Principles of the LC-MS Method
The development of a reliable analytical method is not merely a procedural checklist but a series of informed decisions based on the interplay between the analyte's chemistry and the analytical hardware.
The Rationale for Reversed-Phase Chromatography
Given its structure, this compound is a moderately nonpolar molecule, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Causality of Column Choice : A C18 (octadecylsilane) stationary phase is selected for its hydrophobic nature, which provides effective retention for moderately nonpolar analytes through hydrophobic interactions. This choice ensures that the analyte is sufficiently retained and separated from more polar starting materials, reagents, or early-eluting impurities.
-
Mobile Phase Strategy : The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency. The inclusion of a small percentage of an acid, such as 0.1% formic acid, is a critical decision. This serves a dual purpose: it protonates the basic nitrogen atom on the pyridine ring, leading to a consistent charge state and significantly improved peak shape, and it enhances ionization efficiency for mass spectrometry detection.[3]
The Power of Mass Spectrometric Detection
While UV detection is viable, mass spectrometry offers unparalleled specificity and sensitivity, which are essential for analyzing complex reaction mixtures.[4]
-
Ionization Technique : Electrospray Ionization (ESI) is the premier choice for this class of compounds. The aforementioned use of formic acid in the mobile phase promotes the formation of the protonated molecular ion, [M+H]⁺, in the ESI source, making positive ion mode the logical selection for detection.
-
Specificity and Confirmation : MS detection provides mass-to-charge ratio (m/z) information, confirming the identity of the eluting peak as the target analyte. For unequivocal structural confirmation, tandem mass spectrometry (MS/MS) is employed. By isolating the parent ion (e.g., m/z 199.6 for the ¹²C isotope) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which acts as a "fingerprint" for the molecule. This is invaluable for distinguishing the target compound from isomers or impurities with the same nominal mass.
Section 2: Experimental Protocols
These protocols are designed to be robust and adaptable for both qualitative reaction monitoring and quantitative stability-indicating analysis.
Materials and Reagents
-
Analyte Standard : this compound, >98% purity
-
Solvents : HPLC-grade or LC-MS grade acetonitrile, methanol, and water
-
Additives : LC-MS grade formic acid (≥99%)
-
Columns : Agilent Zorbax Eclipse Plus C18, Waters Acquity UPLC BEH C18, or equivalent (e.g., 2.1 x 50 mm, 1.8 µm for UHPLC; 4.6 x 150 mm, 5 µm for HPLC)
-
Degradation Reagents : 1M Hydrochloric Acid (HCl), 1M Sodium Hydroxide (NaOH), 30% Hydrogen Peroxide (H₂O₂)
Instrumentation
-
An HPLC or UHPLC system coupled to a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.
Protocol 2.3: Sample and Standard Preparation
-
Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard (10 µg/mL) : Dilute 100 µL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water. This standard is used for initial method development and system suitability checks.
-
Reaction Sample Preparation : a. At a designated time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into 950 µL of a 50:50 acetonitrile/water mixture. This prevents further reaction. c. Vortex the sample thoroughly. d. If necessary, centrifuge the sample to pellet any solids and transfer the supernatant to an HPLC vial for analysis.
Protocol 2.4: LC-MS Method Parameters
A stability-indicating method is presented below, designed to separate the parent compound from potential degradation products.[5]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high efficiency and speed suitable for both screening and quantification. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with additive for protonation and peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase with additive for consistent mobile phase chemistry. |
| Gradient Program | 0.0 min: 10% B | Holds at initial conditions for column equilibration. |
| 1.0 min: 10% B | Initial hold to focus the injection band. | |
| 8.0 min: 95% B | Ramps to high organic content to elute the analyte and less polar impurities. | |
| 9.0 min: 95% B | Holds to ensure elution of all components. | |
| 9.1 min: 10% B | Rapidly returns to initial conditions. | |
| 12.0 min: 10% B | Re-equilibration for the next injection. | |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and improves peak shape and reproducibility. |
| Injection Volume | 2 µL | Small volume to prevent peak overload and distortion. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The pyridine nitrogen is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | Standard temperature for ESI. |
| Desolvation Temp. | 400 °C | Efficiently removes solvent from droplets. |
| Desolvation Gas | Nitrogen, 800 L/hr | Facilitates the desolvation process. |
| Full Scan (m/z) | 50 - 400 | To detect the parent ion and any potential byproducts or degradants. |
| MS/MS (SRM) | Precursor Ion: 200.1 | Selects the protonated molecular ion [M+H]⁺ (using the more abundant ³⁵Cl isotope). |
| Product Ions: 154.1, 126.1 | These are characteristic fragments used for quantification and confirmation. | |
| Collision Energy | 15-25 eV | Optimized to produce a stable and informative fragmentation pattern. |
Protocol 2.5: Illustrative Forced Degradation Study
To validate the method's stability-indicating nature, forced degradation studies are essential.[6]
-
Preparation : Prepare three separate solutions of the analyte at ~100 µg/mL in a 50:50 acetonitrile/water mixture.
-
Acid Hydrolysis : To one solution, add 1M HCl to a final concentration of 0.1M. Heat at 60 °C for 4 hours.
-
Base Hydrolysis : To the second solution, add 1M NaOH to a final concentration of 0.1M. Leave at room temperature for 1 hour.
-
Oxidative Degradation : To the third solution, add 30% H₂O₂ to a final concentration of 3%. Leave at room temperature for 24 hours.
-
Analysis : Before injection, neutralize the acid and base samples. Dilute all samples to a final concentration of ~10 µg/mL and analyze using the LC-MS method described above. The goal is to achieve 5-20% degradation of the parent peak while demonstrating chromatographic separation from any new peaks that form.
Section 3: Data Interpretation and Visualization
Workflow Visualization
The overall analytical process can be visualized as a clear, logical workflow.
Caption: Overall workflow from sample preparation to final report generation.
Mass Spectral Fragmentation Analysis
The structural elucidation of the analyte is confirmed by its MS/MS fragmentation pattern. The primary fragmentation pathways for this compound involve the loss of the ethoxy group from the ester and subsequent cleavage of the carboxyl group.
-
Parent Ion [M+H]⁺ : m/z 200.1
-
Key Fragment 1 : Loss of ethylene (C₂H₄) from the ethyl ester via a McLafferty rearrangement, resulting in the protonated carboxylic acid at m/z 172.1.
-
Key Fragment 2 : Loss of the entire ethoxy group (•OC₂H₅), resulting in an acylium ion at m/z 154.1.
-
Key Fragment 3 : Subsequent loss of carbon monoxide (CO) from the acylium ion (m/z 154.1) to yield a chloromethylpyridine ion at m/z 126.1.
Caption: Proposed MS/MS fragmentation pathway for this compound.
Conclusion
This application note details a comprehensive, robust, and scientifically-grounded LC-MS method for the analysis of this compound and its associated reactions. By explaining the causality behind critical method development choices—from column and mobile phase selection to mass spectrometer settings—this guide empowers researchers to not only replicate the described protocols but also to adapt and troubleshoot them for their specific applications. The provided step-by-step procedures for reaction monitoring and forced degradation studies, coupled with visualizations of the analytical workflow and fragmentation pathways, offer a complete framework for achieving accurate and reliable results. This method is a powerful tool for ensuring process control and product quality in research, development, and manufacturing environments.
References
- 1. 39073-14-8|Ethyl 2-chloro-6-methylnicotinate|BLD Pharm [bldpharm.com]
- 2. Buy Ethyl 2,4-dichloro-6-methylnicotinate | 86129-63-7 [smolecule.com]
- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Potent Kinase Inhibitors from Ethyl 6-Chloro-2-Methylnicotinate Derivatives: An Application Note and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Substituted Nicotinate Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal framework for targeting the ATP-binding site of kinases. Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of targeted therapeutics.[1]
This technical guide focuses on the synthetic utility of ethyl 6-chloro-2-methylnicotinate and its derivatives as versatile starting materials for the construction of potent and selective kinase inhibitors. The strategic placement of a reactive chlorine atom at the 6-position, an electron-donating methyl group at the 2-position, and an ester at the 3-position provides a robust platform for molecular elaboration. These features allow for the sequential and regioselective introduction of various pharmacophoric elements crucial for high-affinity binding to kinase targets such as Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs).[1][2]
Herein, we provide a detailed exploration of the key synthetic strategies, step-by-step experimental protocols, and the rationale behind methodological choices, empowering researchers to leverage this valuable scaffold in their drug discovery programs.
The Role of FGFR and CDK Signaling in Oncology
A deep understanding of the target biology is paramount for rational drug design. The nicotinamide scaffold is central to the development of inhibitors targeting key oncogenic driver kinases.
Fibroblast Growth Factor Receptor (FGFR) Pathway: The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways. These pathways are fundamental regulators of cell proliferation, survival, and angiogenesis. Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a known oncogenic driver in a variety of solid tumors, including bladder, lung, and gastric cancers.[2][3] Therefore, potent and selective FGFR inhibitors are a validated therapeutic strategy.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Cyclin-Dependent Kinase 4/6 (CDK4/6) Pathway: CDK4 and CDK6 are key regulators of the cell cycle. In complex with cyclin D, they phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. This initiates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby driving cell proliferation. The CDK4/6-Cyclin D-Rb axis is one of the most frequently overactivated pathways in cancer, particularly in hormone receptor-positive (HR+) breast cancer.[4][5] Selective CDK4/6 inhibitors like Palbociclib have revolutionized the treatment of this disease.[6][7]
Caption: Core CDK4/6-Rb signaling pathway and point of inhibition.
Core Synthetic Strategies
The derivatization of the this compound scaffold primarily relies on two powerful and versatile reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice of strategy depends on the desired final structure and the specific pharmacophoric elements to be introduced.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
The electron-deficient nature of the pyridine ring, accentuated by the nitrogen atom and the C3-ester group, makes the C6-position susceptible to attack by nucleophiles, facilitating the displacement of the chloride leaving group. This reaction is a robust method for introducing amine, ether, and thioether linkages, which are common features in kinase inhibitors.
Causality Behind Experimental Choices:
-
Nucleophile: Primary and secondary amines (aliphatic or aromatic) are commonly used to form C-N bonds, which can act as crucial hydrogen bond donors or acceptors in the kinase hinge region. Phenols and thiols can also be employed to introduce aryl ether or thioether moieties, which can occupy hydrophobic pockets in the ATP-binding site.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically used to dissolve the polar starting materials and intermediates and to facilitate the SNAr mechanism.
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate, is often required to scavenge the HCl generated during the reaction, driving it to completion.
-
Temperature: Heating is generally necessary to overcome the activation energy of the reaction, with temperatures ranging from 80°C to 150°C being common.
Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions in modern organic synthesis. It enables the introduction of a wide variety of aryl and heteroaryl substituents at the C6-position of the pyridine ring. This modification is a cornerstone in developing inhibitors that target the solvent-front region of the kinase ATP-binding site.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is essential. Pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used. The ligand's role is critical; bulky, electron-rich phosphines (e.g., SPhos, XPhos) often accelerate the rate-limiting oxidative addition step and stabilize the catalytic intermediates.
-
Boronic Acid/Ester: A vast array of aryl and heteroaryl boronic acids and their esters are commercially available, providing a straightforward way to explore structure-activity relationships (SAR) by introducing diverse substituents.
-
Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required for the transmetalation step of the catalytic cycle. The choice of base can significantly impact reaction efficiency and must often be optimized for specific substrates.
-
Solvent: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or DMF, often with a small amount of water, are used to ensure the stability of the catalyst and reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Inhibitor Activity
The synthetic strategies outlined above have been successfully employed to generate highly potent kinase inhibitors. The following tables summarize the biological activity of representative compounds derived from substituted nicotinate scaffolds, demonstrating their efficacy against key oncogenic kinases.
Table 1: Inhibitory Activity of Representative FGFR Inhibitors
| Compound ID | Core Scaffold | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|---|
| PRN1371 | Pyrido[2,3-d]pyrimidin-7(8H)-one | 0.8 | 1.1 | 0.6 | 4.3 | [3] |
| Erdafitinib | Pyrido[1,2-a]pyrimidinone | 1.2 | 2.5 | 6.4 | - | [8] |
| Compound 23d | Pyrido[1,2-a]pyrimidinone | 0.53 | 0.99 | 1.3 | 2.5 |[8] |
IC₅₀ values represent the concentration of inhibitor required to reduce kinase activity by 50%.
Table 2: Inhibitory Activity of Representative CDK4/6 Inhibitors
| Compound ID | Core Scaffold | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Palbociclib | Pyrido[2,3-d]pyrimidin-7-one | 11 | 16 | [9] |
| Ribociclib | Pyrrolo[2,3-d]pyrimidine | 10 | 39 | [4] |
| Abemaciclib | Benzimidazole | 2 | 10 |[4] |
Note: While not all are direct derivatives of the title compound, they share the core pyridopyrimidine pharmacophore enabled by similar synthetic logic.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of Ethyl 6-(arylamino)-2-methylnicotinate via SNAr
This protocol describes the displacement of the C6-chloride with a substituted aniline.
Caption: General workflow for SNAr amination reaction.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the desired substituted aniline (1.2 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the solids, followed by the addition of DIPEA (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 120°C and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of Ethyl 6-aryl-2-methylnicotinate via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed coupling of the C6-chloride with an arylboronic acid.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.3 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.3 eq), and powdered K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Add anhydrous 1,4-dioxane and a small amount of water (e.g., 4:1 dioxane:water) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2-methylnicotinate.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Future Directions
The this compound scaffold is a synthetically tractable and highly valuable starting point for the design and synthesis of novel kinase inhibitors. The strategic application of robust synthetic methodologies, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, allows for the creation of diverse chemical libraries with fine-tuned properties for potent and selective inhibition of key cancer targets like FGFR and CDKs. The protocols and insights provided herein serve as a foundational guide for researchers aiming to exploit this privileged scaffold in the development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. medkoo.com [medkoo.com]
- 8. Design, synthesis and biological evaluations of a series of Pyrido[1,2-a]pyrimidinone derivatives as novel selective FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
The Strategic Functionalization of Ethyl 6-chloro-2-methylnicotinate via Suzuki Coupling: A Detailed Guide for Researchers
For Immediate Release
In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the plethora of substituted pyridines, Ethyl 6-chloro-2-methylnicotinate stands out as a versatile building block, primed for strategic elaboration. The presence of a reactive chlorine atom at the 6-position offers a prime handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the Suzuki-Miyaura coupling reaction as applied to this valuable substrate, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the synthesis of biaryl and heteroaryl compounds, owing to its mild reaction conditions, functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.[1] The products of these reactions, 6-aryl-2-methylnicotinates, are key intermediates in the synthesis of a range of biologically active molecules, including kinase inhibitors.[2]
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This step forms a Pd(II) intermediate. The choice of a suitable ligand is critical at this stage, as electron-rich and bulky phosphine ligands can facilitate this often rate-limiting step for less reactive aryl chlorides.[3]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or a derivative like a boronate ester) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners on the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Conventional Thermal Suzuki Coupling
This protocol outlines a standard procedure for the Suzuki coupling reaction under conventional heating.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture such as Toluene/Water or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Under the inert atmosphere, add the palladium catalyst and any additional ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-methylnicotinate.[2]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to improved yields and reduced reaction times.[1]
Materials:
-
Same as Protocol 1
Procedure:
-
In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After cooling to room temperature, perform the workup and purification as described in Protocol 1.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Data Presentation: Typical Reaction Conditions
The following table summarizes a set of generally applicable conditions for the Suzuki coupling of this compound. These should be considered as a starting point for optimization.
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The electrophilic partner in the coupling reaction. |
| Boronic Acid | Arylboronic Acid (1.2 equiv) | The nucleophilic partner; a slight excess ensures complete consumption of the starting material.[2] |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) | Pd(PPh₃)₄ is a common and effective catalyst. PdCl₂(dppf) is often used for more challenging couplings. |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.5 equiv) | A base is required to activate the boronic acid. Cs₂CO₃ is a stronger base and can be more effective.[2] |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[2] |
| Temperature | 95 °C | A common temperature for these reactions to proceed at a reasonable rate.[2] |
| Time | 12 hours | Typical reaction time; should be monitored by TLC or LC-MS.[2] |
Causality Behind Experimental Choices
-
Choice of Catalyst and Ligand: The electronic and steric properties of the phosphine ligand on the palladium catalyst are crucial. For electron-rich or sterically hindered chloropyridines, more electron-rich and bulky ligands such as those from the Buchwald-Hartwig series (e.g., XPhos, SPhos) can be beneficial in promoting the oxidative addition step.[6]
-
Role of the Base: The base plays a critical role in the transmetalation step by forming a more reactive boronate species. The choice of base can influence the reaction rate and yield, with stronger bases often leading to faster reactions. However, excessively strong bases can lead to side reactions, such as hydrolysis of the ester group.
-
Solvent System: The solvent must be capable of dissolving both the organic substrates and the inorganic base. Biphasic solvent systems, such as dioxane/water or toluene/water, are commonly employed to achieve this. The solvent should be thoroughly degassed to remove oxygen, which can oxidize and deactivate the palladium catalyst.
Troubleshooting Common Issues
-
Low or No Conversion: This could be due to an inactive catalyst, insufficient heating, or an inappropriate choice of ligand or base. Consider screening different palladium sources, ligands, and bases. Increasing the reaction temperature may also be beneficial.
-
Formation of Side Products: Homocoupling of the boronic acid can occur, especially in the presence of oxygen. Ensure the reaction is performed under a strict inert atmosphere and with degassed solvents. Protodeboronation (loss of the boronic acid group) can also be an issue; using a less polar solvent or a milder base might mitigate this.
-
Difficulty in Purification: The polarity of the product may be similar to that of the starting materials or byproducts. Careful selection of the mobile phase for column chromatography is essential. In some cases, recrystallization may be a viable purification method.
By understanding the underlying principles and carefully selecting the reaction conditions, researchers can effectively utilize the Suzuki-Miyaura coupling to functionalize this compound and its analogs, thereby accelerating the discovery of new chemical entities with therapeutic potential.
References
Application Note: Strategic Derivatization of Ethyl 6-chloro-2-methylnicotinate for Biological Screening Libraries
Introduction: The Value of the Nicotinate Scaffold
The nicotinic acid (pyridine-3-carboxylic acid) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3][4] Ethyl 6-chloro-2-methylnicotinate is a particularly valuable starting material for generating diverse molecular libraries. Its key structural features—an activatable chlorine atom at the 6-position, a modifiable ester group, and a methylated pyridine ring—provide multiple handles for chemical elaboration.
The chlorine atom at the C6 position is highly susceptible to nucleophilic aromatic substitution (SNAr) because the pyridine ring is electronically deficient, a state enhanced by the electron-withdrawing ester group.[5][6] This allows for the straightforward introduction of a wide array of functional groups. This application note provides a comprehensive guide with detailed protocols for the strategic derivatization of this scaffold at two primary sites: the C6-chloro position and the C3-ester position. The goal is to facilitate the rapid synthesis of a focused compound library poised for biological evaluation.
Overview of Derivatization Strategies
This guide outlines three primary, high-yield synthetic pathways to generate structural diversity from the parent molecule, this compound. Each pathway targets a specific functional group on the scaffold, allowing for a modular and predictable approach to library synthesis.
Figure 1: Primary derivatization pathways for this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
Scientific Rationale: The SNAr reaction is the cornerstone of derivatization for this scaffold. The electron-deficient nature of the pyridine ring, amplified by the ester at C3, facilitates the attack of nucleophiles at the C6 position. This reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, which subsequently eliminates the chloride ion to yield the substituted product.[5][6][7] This pathway is highly reliable for coupling with a variety of N-, O-, and S-based nucleophiles.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried 50 mL round-bottom flask, add this compound (1.0 mmol, 199.6 mg).
-
Dissolution: Add 10 mL of anhydrous N,N-Dimethylformamide (DMF). Stir under an inert atmosphere (N₂ or Ar) until fully dissolved.
-
Addition of Nucleophile: Add the desired nucleophile (e.g., aniline, p-cresol, or thiophenol) (1.2 mmol).
-
Base Addition: Add potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg) as a base to scavenge the HCl byproduct.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Typical mobile phase: 30% Ethyl Acetate in Hexane). Reactions are typically complete within 4-12 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
A precipitate will often form. If it does, collect the solid by vacuum filtration and wash with water.
-
If no precipitate forms, extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., Ethanol or Ethyl Acetate/Hexane mixture).
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation:
| Nucleophile | Product Type | Typical Yield (%) |
| Aniline | 6-Anilino derivative | 85-95% |
| Morpholine | 6-Morpholino derivative | 90-98% |
| Phenol | 6-Phenoxy derivative | 70-85% |
| Thiophenol | 6-(Phenylthio) derivative | 80-90% |
Protocol 2: Derivatization via the C3-Ester Group
Modification at the C3 position typically requires a two-step process: hydrolysis of the ester to the carboxylic acid, followed by amide bond formation. This sequence opens the door to coupling with a vast library of commercially available amines.
Part A: Saponification (Ester Hydrolysis)
Scientific Rationale: Base-catalyzed hydrolysis (saponification) is a classic and efficient method for converting the ethyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the free nicotinic acid derivative, which is the substrate for amide coupling.
Detailed Step-by-Step Protocol:
-
Setup: Dissolve this compound (1.0 mmol, 199.6 mg) in a mixture of Ethanol (10 mL) and Water (5 mL) in a 50 mL round-bottom flask.
-
Base Addition: Add Sodium Hydroxide (NaOH) (1.5 mmol, 60 mg).
-
Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with 10 mL of water.
-
Cool the solution in an ice bath and carefully acidify to pH ~4-5 with 1M HCl.
-
A white precipitate of 6-chloro-2-methylnicotinic acid will form.
-
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.
Part B: Amide Coupling
Scientific Rationale: The formation of an amide bond from a carboxylic acid and an amine requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[8] Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient for this purpose, leading to clean reactions and high yields with minimal side products.[9]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a 50 mL flask, dissolve 6-chloro-2-methylnicotinic acid (1.0 mmol, 171.6 mg) in anhydrous DMF (10 mL).
-
Coupling Agent Addition: Add HATU (1.1 mmol, 418.3 mg) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL). Stir for 15 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 mmol).
-
Reaction: Stir the reaction at room temperature for 6-18 hours. Monitor progress by TLC.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1 (Section 3, Steps 6-7).
Protocol 3: Synthesis of Nicotinohydrazide and Heterocyclic Derivatives
Scientific Rationale: Reacting the ethyl ester with hydrazine hydrate is an effective method to produce the corresponding nicotinohydrazide.[10] This hydrazide is a versatile intermediate itself, readily undergoing cyclization reactions to form various five-membered heterocycles, such as 1,3,4-oxadiazoles, which are known to exhibit a range of biological activities.[1]
Detailed Step-by-Step Protocol:
-
Hydrazide Formation:
-
To a solution of this compound (1.0 mmol, 199.6 mg) in Ethanol (15 mL), add hydrazine hydrate (80% solution, 5.0 mmol).
-
Reflux the mixture for 6-8 hours.[10]
-
Cool the reaction to room temperature. The nicotinohydrazide product often precipitates.
-
Collect the solid by vacuum filtration and wash with cold ethanol to yield 6-chloro-2-methylnicotinohydrazide.
-
-
Example: 1,3,4-Oxadiazole-2-thione Synthesis:
-
Suspend the nicotinohydrazide (1.0 mmol) in Ethanol (10 mL).
-
Add potassium hydroxide (KOH) (1.2 mmol) and stir until dissolved.
-
Add carbon disulfide (CS₂) (1.5 mmol) dropwise and reflux the mixture for 12 hours.
-
Cool, concentrate under reduced pressure, and dissolve the residue in water.
-
Acidify with dilute HCl to precipitate the crude thione product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
-
Strategy for Biological Screening
The synthesized library of derivatives should be screened against a panel of assays relevant to the known bioactivities of nicotinic acid analogues.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. hepatochem.com [hepatochem.com]
- 9. growingscience.com [growingscience.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the yield of Ethyl 6-chloro-2-methylnicotinate synthesis
An In-depth Technical Guide to Improving the Yield of Ethyl 6-chloro-2-methylnicotinate Synthesis
This technical support center provides advanced troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound. Our focus is on providing scientifically-grounded solutions to common experimental challenges to improve reaction yield and product purity.
Synthetic Strategy Overview
The synthesis of this compound is typically approached via a two-stage process. The first stage involves the conversion of an amino-substituted pyridine to a chloro-substituted pyridine via a Sandmeyer-type reaction. The second stage is the esterification of the resulting carboxylic acid to the desired ethyl ester. Each stage presents unique challenges that can significantly impact the overall yield.
Caption: Common two-stage synthetic pathway.
Part 1: Troubleshooting the Sandmeyer Reaction (Chlorination)
The Sandmeyer reaction is a powerful method for converting aromatic amines into halides but requires careful control of conditions to prevent side reactions and decomposition.[1][2]
Frequently Asked Questions (FAQs)
Q1: My diazotization reaction shows low conversion, or I observe significant brown gas (NO₂) evolution. What's going wrong?
A: This typically points to issues with the stability of nitrous acid (HNO₂) or the diazonium salt itself.
-
Causality & Solution: Nitrous acid, generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, is unstable at elevated temperatures.[3] Its decomposition can lead to the evolution of NOx gases and prevent the complete conversion of the primary amine.
-
Temperature Control: The diazotization must be performed at 0-5 °C in an ice bath. This ensures the stability of both the nitrous acid and the resulting diazonium salt.[4] Diazonium salts are notoriously unstable and can decompose, sometimes explosively, if isolated or warmed.[4]
-
Reagent Addition: Add the aqueous solution of sodium nitrite slowly and dropwise to the acidic solution of the amine. This maintains a low concentration of nitrous acid, minimizing its decomposition.
-
Acid Concentration: Ensure a sufficient excess of mineral acid is present. The acid serves to generate HNO₂ from NaNO₂ and to maintain the stability of the diazonium salt.[3]
-
Q2: The yield of my chloro-product is low after adding the diazonium salt to the copper(I) chloride solution. What are the primary causes?
A: Low yields in this step often stem from catalyst inactivity, improper temperature, or competing side reactions.
-
Causality & Solution: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which is catalyzed by copper(I) salts.[1][5]
-
Catalyst Activity: Copper(I) chloride is susceptible to oxidation to copper(II) chloride, which is less effective as a catalyst. Use freshly prepared or high-purity CuCl. Ensure the CuCl solution in HCl is fully dissolved and has the characteristic appearance for the active species.
-
Reaction Temperature: While diazotization requires low temperatures, the decomposition of the diazonium salt complex with copper is typically performed at a slightly elevated temperature (e.g., 60-70 °C) to ensure a steady evolution of nitrogen gas and formation of the product.[4] However, this must be carefully controlled; excessive heat can promote tar formation.
-
Side Reactions: If the diazonium salt decomposes before it can react with the copper catalyst, it can react with water to form a phenol byproduct (6-hydroxy-2-methylnicotinic acid). This is why a cold diazonium salt solution is added slowly to the catalyst solution.
-
Q3: My reaction mixture turns into a dark, tarry mess during the Sandmeyer reaction. How can I prevent this?
A: Tar formation is a classic sign of uncontrolled diazonium salt decomposition and polymerization of radical intermediates.
-
Causality & Solution: The aryl radical intermediate formed during the Sandmeyer mechanism is highly reactive.[2] If not efficiently trapped by the chloride from the copper complex, it can engage in various side reactions, including polymerization, leading to insoluble tars.
-
Maintain Low Temperature: Add the cold diazonium salt solution to the CuCl solution slowly, keeping the receiving flask temperature controlled. A rapid addition can cause a runaway reaction.
-
Efficient Stirring: Ensure vigorous stirring throughout the addition to promote efficient mixing and heat dissipation, preventing localized "hot spots" where decomposition can initiate.
-
Purity of Starting Material: Impurities in the initial 2-amino-6-methylnicotinic acid can sometimes contribute to side reactions. Ensure the purity of your starting material before beginning.
-
Optimized Reaction Conditions for Chlorination
| Parameter | Condition | Rationale |
| Diazotization Temp. | 0-5 °C | Stabilizes nitrous acid and the diazonium salt intermediate.[4] |
| NaNO₂ Addition | Slow, dropwise | Prevents localized excess of HNO₂ and controls exotherm. |
| Catalyst | Copper(I) Chloride (CuCl) | Essential for the single-electron transfer step in the mechanism.[6] |
| Sandmeyer Temp. | 60-70 °C (gradual warming) | Promotes controlled decomposition of the diazonium-copper complex and N₂ evolution.[4] |
| Solvent/Acid | Conc. HCl | Acts as the acid source for diazotization and the chloride source for the final product. |
Experimental Protocol: Sandmeyer Chlorination
-
Diazotization: In a flask, suspend 2-amino-6-methylnicotinic acid in concentrated HCl. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Catalyst Preparation: In a separate, larger reaction vessel, dissolve copper(I) chloride in concentrated HCl.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 1 to the stirred CuCl solution. A controlled evolution of nitrogen gas should be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 60-70 °C for 1 hour, or until the evolution of nitrogen ceases.[4]
-
Work-up: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold water and dry to obtain the crude 6-chloro-2-methylnicotinic acid.
Caption: Troubleshooting logic for the Sandmeyer reaction.
Part 2: Troubleshooting Fischer Esterification
Fischer esterification is an equilibrium-driven process. Achieving high yields requires pushing the equilibrium towards the product side.[7]
Frequently Asked Questions (FAQs)
Q1: My esterification reaction has a low yield, and TLC analysis shows a significant amount of unreacted carboxylic acid.
A: This is the most common issue in Fischer esterification and indicates the reaction has not gone to completion or the equilibrium is unfavorable.
-
Causality & Solution: The reaction between a carboxylic acid and an alcohol is reversible.[7] Water is produced as a byproduct, and its presence can drive the reaction backward (hydrolysis).
-
Use Excess Alcohol: The most straightforward way to shift the equilibrium is to use a large excess of the alcohol (ethanol in this case), which acts as both a reactant and the solvent.[8]
-
Remove Water: While challenging in a standard lab setup without a Dean-Stark apparatus, ensuring all reagents and glassware are dry is critical. The concentrated sulfuric acid used as a catalyst also acts as a dehydrating agent, helping to sequester the water formed.[9]
-
Sufficient Catalyst: An inadequate amount of the acid catalyst (H₂SO₄) will result in a slow reaction that may not reach equilibrium in a reasonable time.[10]
-
Reaction Time & Temperature: Ensure the reaction is heated to reflux for a sufficient period. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.[11]
-
Q2: My product seems to have converted back to the carboxylic acid during the work-up. Why did this happen?
A: This is a classic case of ester hydrolysis and occurs if the work-up conditions are not carefully controlled.
-
Causality & Solution: Esters are readily hydrolyzed back to carboxylic acids under either acidic or basic conditions, especially in the presence of water and heat.
-
Careful Neutralization: The work-up involves neutralizing the sulfuric acid catalyst. This step is exothermic and must be done carefully. Pour the reaction mixture into ice-cold water or an ice-cold saturated sodium bicarbonate solution.[10] Adding the base solution slowly while cooling prevents a temperature spike that would accelerate hydrolysis.
-
Avoid Excess Base: Adjust the pH only to neutral (~7). A highly basic environment will saponify the ester, also leading to the loss of product.
-
Prompt Extraction: Once neutralized, immediately extract the ethyl ester into a non-polar organic solvent (e.g., ethyl acetate). Do not let the product sit in the aqueous solution for an extended period.
-
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloro-2-methylnicotinic acid in a large excess of absolute ethanol.
-
Catalyst Addition: With stirring, cool the mixture in an ice bath and slowly add concentrated sulfuric acid.
-
Reflux: Attach a reflux condenser (with drying tube) and heat the mixture to a gentle reflux using a heating mantle.[9] Maintain reflux for several hours, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Neutralization: Carefully add more sodium bicarbonate solution until effervescence ceases and the pH of the aqueous layer is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or vacuum distillation.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Synthesis of Substituted Nicotinates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted nicotinates. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the common challenges and side products encountered during the synthesis of these important heterocyclic compounds. This resource moves beyond simple protocols to explain the underlying chemistry, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries researchers face when synthesizing substituted nicotinates.
Q1: My Hantzsch synthesis has stalled at the dihydropyridine stage, resulting in low yields of the final nicotinate. Why is this happening and what can I do?
A1: This is a classic challenge in the Hantzsch synthesis. The initial product is a 1,4-dihydropyridine (DHP), which requires a subsequent oxidation step to aromatize to the desired pyridine ring.[1][2][3][4] Incomplete oxidation is the most common reason for low yields.
-
Causality: The driving force for the final step is the formation of the stable aromatic pyridine ring. However, the oxidation of the DHP intermediate requires an oxidizing agent. If the chosen oxidant is too weak, consumed prematurely, or used in insufficient stoichiometric amounts, the reaction will stall.
-
Troubleshooting:
-
Choice of Oxidant: Common oxidants include nitric acid, potassium permanganate (KMnO₄), or chromium(VI) oxide (CrO₃).[3] However, these can be harsh and lead to side products. Milder and more efficient conditions are often preferred, such as using iodine in refluxing methanol or even photochemical methods under UV or visible light.[3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the DHP spot and the appearance of the more polar nicotinate product.
-
One-Pot Aromatization: Consider a one-pot synthesis where a suitable oxidizing agent like ferric chloride or manganese dioxide is included in the initial reaction mixture to facilitate direct aromatization.[3]
-
Q2: I'm observing a significant amount of a biphenyl-like impurity in my Suzuki coupling reaction to produce a substituted nicotinate. What is this and how can I prevent it?
A2: The byproduct you are likely observing is a homo-coupled product, resulting from the coupling of two molecules of your boronic acid reagent. This is a very common side reaction in Suzuki-Miyaura cross-coupling reactions.
-
Causality: Homo-coupling is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then facilitate the coupling of two boronic acid molecules.
-
Troubleshooting:
-
Degassing: Thoroughly degas your solvents and reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution or by using freeze-pump-thaw cycles.
-
Catalyst Choice: Use a pre-catalyst that is less sensitive to air or that generates the active Pd(0) species more efficiently in situ.
-
Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times at high temperatures can sometimes increase the incidence of side reactions.
-
Q3: My Bohlmann-Rahtz synthesis requires very high temperatures for the final cyclodehydration, leading to decomposition of my product. How can I achieve cyclization under milder conditions?
A3: The high-temperature requirement for the E/Z isomerization and subsequent cyclodehydration of the aminodiene intermediate is a known drawback of the classical Bohlmann-Rahtz synthesis.[5]
-
Causality: The aminodiene intermediate formed from the initial Michael addition often has a geometry that is unfavorable for cyclization. Thermal energy is required to overcome the rotational barrier to the correct isomer for ring closure.
-
Troubleshooting:
-
Acid Catalysis: The addition of a Brønsted acid (like acetic acid) or a Lewis acid (like ytterbium triflate or zinc bromide) can significantly lower the temperature required for cyclodehydration.[6]
-
One-Pot Procedures: Modified one-pot procedures have been developed that utilize acid catalysis to facilitate both the initial condensation and the subsequent cyclization at a lower temperature, avoiding the need to isolate the aminodiene intermediate.[7]
-
In-Depth Troubleshooting Guides
This section provides a more detailed analysis of side product formation in three common synthetic routes to substituted nicotinates, complete with mechanistic insights and purification strategies.
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a robust multicomponent reaction, but it is not without its pitfalls. Understanding the potential side reactions is key to achieving high yields and purity.[1][2][3]
Common Side Products and Their Formation:
| Side Product | Formation Mechanism | Identification |
| 1,4-Dihydropyridine (DHP) | Incomplete oxidation of the primary cyclization product. | Typically less polar than the final nicotinate on TLC. Can be characterized by ¹H NMR, showing characteristic signals for the C4-H and N-H protons. |
| Pyridine-N-oxide | Over-oxidation of the nicotinate product, especially with strong oxidizing agents like peracids or hydrogen peroxide.[8] | More polar than the nicotinate on TLC. Can be identified by mass spectrometry (M+16) and changes in the aromatic region of the ¹H NMR spectrum. |
| 4-Dealkylated Pyridine | Loss of the substituent at the 4-position of the dihydropyridine intermediate during oxidation, particularly with sterically bulky groups like isopropyl or benzyl when using certain oxidants like nitric oxide.[9] | Lower molecular weight than the expected product, identifiable by mass spectrometry. |
| Symmetrical Pyridines | Self-condensation of the β-ketoester can lead to the formation of a symmetrical pyridine lacking the aldehyde-derived substituent. | Can be difficult to separate from the desired product. GC-MS is a useful tool for identification. |
Troubleshooting Workflow for Hantzsch Synthesis:
Caption: Troubleshooting logic for the Hantzsch pyridine synthesis.
Mechanism of Side Product Formation: Pyridine-N-oxide
Caption: Formation of pyridine-N-oxide via over-oxidation.
The Bohlmann-Rahtz Pyridine Synthesis
This powerful method for constructing trisubstituted pyridines involves the condensation of an enamine with an ethynylketone.[5][6] The primary challenges arise from the stability of the aminodiene intermediate and the conditions required for its cyclization.
Common Side Products and Their Formation:
| Side Product | Formation Mechanism | Identification |
| Aminodiene Intermediate | Failure of the cyclodehydration step. This intermediate can often be isolated.[5] | Less polar than the pyridine product on TLC. Characterized by ¹H NMR, showing signals for the diene protons. |
| Enamine Decomposition Products | Acid-sensitive enamines (e.g., those with tert-butyl ester or cyano groups) can decompose under acidic conditions used to promote cyclization.[5][7] | A complex mixture of byproducts may be observed by GC-MS or LC-MS. |
| Thermal Decomposition Products | At the high temperatures of the traditional Bohlmann-Rahtz synthesis, the aminodiene intermediate or the final product can undergo thermal degradation. | Charring or discoloration of the reaction mixture. Complex product mixture on analysis. |
Troubleshooting Workflow for Bohlmann-Rahtz Synthesis:
Caption: Troubleshooting logic for the Bohlmann-Rahtz synthesis.
Transition Metal-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki, Stille, and Negishi couplings are invaluable for creating C-C bonds to the pyridine ring. However, they are susceptible to side reactions involving the catalyst and organometallic reagents.
Common Side Products and Their Formation:
| Side Product | Formation Mechanism | Identification |
| Homo-coupled Product | Dimerization of the organometallic reagent (e.g., boronic acid in Suzuki, organostannane in Stille, or organozinc in Negishi).[10] Often promoted by oxygen or incomplete reduction of the Pd(II) precatalyst. In Negishi coupling, a second transmetalation can also lead to homo-coupling.[10] | Dimeric structure identifiable by mass spectrometry and NMR. Often has different solubility and chromatographic behavior than the desired product. |
| Protodeborylation/ Destannylation | Protonolysis of the organometallic reagent, replacing the metal group with a hydrogen atom. This is particularly an issue with unstable 2-pyridyl boronic acids. | Product lacks the intended substituent, identifiable by mass spectrometry and NMR. |
| Catalyst Residues | Residual palladium or tin in the final product. Tin byproducts from Stille reactions are a notable concern due to their toxicity.[11] | Can be detected by elemental analysis techniques like ICP-MS. |
Troubleshooting Workflow for Cross-Coupling Reactions:
Caption: Troubleshooting logic for transition metal-catalyzed cross-coupling reactions.
Mechanism of Side Product Formation: Stille Homo-coupling
Caption: Mechanism of Stille homo-coupling from a Pd(II) precatalyst.
Purification Protocols
Effective purification is critical for obtaining high-purity substituted nicotinates, especially in a drug development context.
Protocol 1: Removal of Tin Byproducts from Stille Coupling Reactions
Organotin byproducts are toxic and must be removed. An aqueous potassium fluoride (KF) wash is a common and effective method.[12][13]
-
Principle: Fluoride ions have a high affinity for tin, forming insoluble and easily removable tributyltin fluoride (Bu₃SnF).
-
Step-by-Step Methodology:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride. Shake vigorously for at least one minute during each wash.
-
A white precipitate of Bu₃SnF may form at the interface. If this occurs, filter the entire biphasic mixture through a pad of Celite®.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Purification of Solid Nicotinates by Recrystallization
For solid products, recrystallization is a powerful technique for achieving high purity.[14][15]
-
Principle: This method relies on the difference in solubility of the desired product and impurities in a chosen solvent system at different temperatures.
-
Step-by-Step Methodology:
-
Solvent Selection: Identify a suitable solvent or solvent system where the nicotinate is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/hexanes.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
- 1. grokipedia.com [grokipedia.com]
- 2. scribd.com [scribd.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of the oxidations of NAD(P)H model Hantzsch 1,4-dihydropyridines by nitric oxide and its donor N-methyl-N-nitrosotoluene-p-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Workup [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. How To [chem.rochester.edu]
Technical Support Center: Purification of Crude Ethyl 6-chloro-2-methylnicotinate by Column Chromatography
Welcome to the technical support center for the purification of Ethyl 6-chloro-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this important synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of crude this compound by column chromatography.
Question: My compound, this compound, is not separating from its impurities on a silica gel column using a hexane/ethyl acetate gradient. What should I do?
Answer:
Poor separation is a common issue that can be resolved by a systematic approach. Here are the key factors to consider and the steps to take:
-
Optimize the Mobile Phase with Thin-Layer Chromatography (TLC): Before scaling up to column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rƒ) of approximately 0.2-0.3 for this compound.[1]
-
If the Rƒ is too high (spots travel too far): Decrease the polarity of the mobile phase by increasing the proportion of hexane.
-
If the Rƒ is too low (spots don't move far from the baseline): Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[1]
-
Consider a third solvent: If a binary system of hexane and ethyl acetate does not provide adequate separation, the addition of a small amount of a third solvent, such as dichloromethane or a trace of methanol, can alter the selectivity and improve resolution.
-
-
Check for Compound Stability on Silica Gel: Halogenated nicotinic acid esters can sometimes be unstable on the acidic surface of silica gel, leading to streaking and the appearance of new, unexpected spots during chromatography.[1]
-
Perform a stability test: Spot the crude material on a TLC plate, and after the spot has dried, let the plate sit for an hour before developing it. If new spots appear or the original spot streaks, your compound may be degrading. In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine.[1]
-
-
Ensure Proper Column Packing: An improperly packed column with air bubbles, cracks, or an uneven surface will lead to poor separation.
-
Slurry packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase and pour it into the column in one continuous motion. Gently tap the column to ensure even packing and allow the silica to settle into a uniform bed. Never let the column run dry.[1]
-
Question: The yield of my purified this compound is very low after column chromatography. What are the potential causes and solutions?
Answer:
Low recovery of your target compound can be frustrating. Here are some common causes and how to address them:
-
Compound Irreversibly Adsorbed to the Silica: The pyridine nitrogen in your molecule can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption.
-
Solution: Consider deactivating the silica gel as mentioned above. Alternatively, using a different stationary phase, such as alumina, might be beneficial.
-
-
Product Degradation on the Column: As discussed previously, the compound may be degrading on the silica gel during the purification process.[1]
-
Solution: Confirm stability with a TLC test. If degradation is observed, switch to a different stationary phase or use a deactivated silica gel. Running the column more quickly can also minimize the time the compound is in contact with the silica.
-
-
Inappropriate Solvent Polarity: If the mobile phase is not polar enough, your compound may not elute from the column at all, or it may elute very slowly and in very dilute fractions that are difficult to detect.
-
Solution: If you suspect your compound is still on the column, try flushing the column with a much more polar solvent system (e.g., 100% ethyl acetate or even ethyl acetate with a small percentage of methanol) to see if you can recover it. Always refer back to your initial TLC analysis to ensure you are using a solvent system of appropriate polarity.
-
-
Co-elution with a UV-inactive Impurity: If you are monitoring your fractions by TLC and visualizing with a UV lamp, you might be combining fractions that contain a significant amount of a UV-inactive impurity, leading to a lower-than-expected mass of your pure compound after solvent removal.
-
Solution: In addition to UV visualization, consider using a chemical stain (such as potassium permanganate) to visualize your TLC plates. This can reveal impurities that are not visible under UV light.
-
Question: I am observing significant peak tailing when analyzing my purified fractions by HPLC. What is the cause and how can I fix it?
Answer:
Peak tailing in HPLC analysis of pyridine-containing compounds is often due to secondary interactions with the stationary phase.
-
Interaction with Residual Silanols: The basic nitrogen of the pyridine ring can interact with acidic residual silanol groups on the surface of C18 silica-based columns, leading to tailing.[1]
-
Solution: Add a competing base to your mobile phase. A small amount of triethylamine (TEA) (e.g., 0.1%) will interact with the residual silanols, masking them from your compound and improving peak shape.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of your compound and the stationary phase, influencing peak shape.
-
Solution: For a basic compound like this compound, using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can protonate the pyridine nitrogen, which can sometimes lead to better peak shape on certain columns. Conversely, using a high-pH stable column with a basic mobile phase can also be effective.
-
-
Column Overload: Injecting too much sample can lead to broad and tailing peaks.
-
Solution: Try diluting your sample and injecting a smaller volume.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A mixture of hexane and ethyl acetate is the most common and effective solvent system for the purification of moderately polar compounds like this compound.[2][3] A good starting point for your TLC analysis would be a 4:1 or 3:1 mixture of hexane to ethyl acetate. Adjust the ratio based on the Rƒ value of your compound.
Q2: How do I choose the right stationary phase?
A2: For most applications, silica gel is the stationary phase of choice due to its versatility and cost-effectiveness. However, if your compound shows signs of degradation on silica gel, you should consider using neutral alumina. The choice between acidic, neutral, or basic alumina will depend on the stability of your compound under different pH conditions.
Q3: How much crude material can I load onto my column?
A3: The loading capacity of a column depends on the difficulty of the separation. A general rule of thumb is to use a ratio of silica gel to crude material of about 30:1 to 50:1 by weight for moderately difficult separations. If the separation is very easy (large difference in Rƒ values between your compound and impurities), you can use a lower ratio (e.g., 20:1).
Q4: What are the common impurities I should expect in my crude this compound?
A4: The impurities will depend on the synthetic route used. Common impurities can include:
-
Unreacted starting materials: For example, if synthesized from a precursor like 2,6-dichloro-3-methylpyridine.
-
Byproducts from side reactions: Depending on the reaction conditions, other isomers or related compounds could be formed.
-
Reagents and catalysts: Residual reagents or catalysts from the reaction. A thorough analysis of your crude material by techniques like NMR or LC-MS before purification can help in identifying the major impurities.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: With a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of your crude material in a volatile solvent like ethyl acetate or dichloromethane. Use a capillary tube to spot a small amount of the solution onto the baseline.
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 4:1 hexane/ethyl acetate). The solvent level should be below the baseline.
-
Visualization: Once the solvent front has moved up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining with a suitable reagent.
-
Rƒ Calculation: Calculate the Rƒ value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[1]
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined from your TLC analysis. Pour the slurry into the column and allow the silica to settle into a uniform bed. Do not let the silica run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed. Alternatively, for less soluble samples, use a dry loading technique by adsorbing the crude material onto a small amount of silica gel and then adding the dry powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase as the elution progresses.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]
Data Presentation
| Solvent System (Hexane:Ethyl Acetate) | Expected Rƒ Range for this compound | Observations and Recommendations |
| 9:1 | Low | Too non-polar. Increase ethyl acetate content. |
| 4:1 | 0.2 - 0.4 | Good starting point for TLC analysis and column elution. |
| 3:1 | 0.3 - 0.5 | May be suitable if separation from less polar impurities is needed. |
| 1:1 | High | Too polar. Decrease ethyl acetate content. |
Visualizations
Caption: A typical workflow for the purification of this compound by column chromatography.
Caption: A decision tree for troubleshooting poor separation during column chromatography.
References
Technical Support Center: Optimizing Reaction Conditions for Substitutions on the Pyridine Ring
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges of performing substitution reactions on the pyridine ring. Due to its distinct electronic properties, pyridine does not behave like a simple benzene analog. Understanding its reactivity is the key to optimizing your reaction conditions and achieving your desired synthetic outcomes.
This center provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure in the lab.
Part 1: Foundational Concepts - Why is Pyridine So Challenging?
Before troubleshooting specific issues, it's crucial to understand the inherent nature of the pyridine ring. Unlike benzene, the pyridine ring is electron-deficient. This is a direct consequence of the highly electronegative sp²-hybridized nitrogen atom, which withdraws electron density from the ring carbons.[1] This fundamental property dictates its reactivity:
-
Deactivation towards Electrophiles: The electron-poor nature of the ring makes it significantly less nucleophilic than benzene, and thus much less reactive in Electrophilic Aromatic Substitution (EAS) reactions.[2][3]
-
Proneness to Nucleophilic Attack: The electron deficiency, particularly at the C2 and C4 positions (ortho and para to the nitrogen), makes the ring susceptible to attack by nucleophiles.[4]
-
The Problematic Nitrogen Lone Pair: The nitrogen's lone pair acts as a Lewis base. In many EAS reactions that require acidic conditions (e.g., nitration, sulfonation), the nitrogen is readily protonated. This forms a pyridinium ion, which is even more severely deactivated towards electrophilic attack.[3][5][6] This basicity also allows pyridine to act as a ligand, which can complicate metal-catalyzed reactions by coordinating to and deactivating the catalyst.[7][8]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption [label="Figure 1: Comparison of Benzene and Pyridine Reactivity.", fontsize=9, fontname="Helvetica"]; end
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding pyridine substitution patterns.
Q1: Why is my electrophilic aromatic substitution (EAS) reaction on pyridine failing or giving minuscule yields? A1: This is the most common issue researchers face. The pyridine ring is strongly deactivated towards electrophiles for two primary reasons.[1][2] First, the electronegative nitrogen atom pulls electron density out of the ring. Second, under the acidic conditions typical for EAS (e.g., H₂SO₄/HNO₃ for nitration), the nitrogen atom's lone pair is protonated, placing a formal positive charge on the ring and making it extremely resistant to attack by an incoming electrophile.[3][9] Friedel-Crafts alkylations and acylations are generally not feasible because the Lewis acid catalyst (e.g., AlCl₃) complexes strongly with the nitrogen lone pair, leading to severe deactivation.[2]
Q2: I managed to get some EAS product. Why did the substitution occur at the C3 position? A2: While all positions are deactivated, substitution at C3 (the meta position) is the "least unfavorable." When an electrophile attacks at C2 or C4, one of the resulting resonance structures for the carbocation intermediate places the positive charge directly on the electronegative nitrogen atom.[10] This is a highly unstable arrangement.[10][11] Attack at C3 avoids placing the positive charge on the nitrogen, resulting in a more stable intermediate compared to C2/C4 attack.[2][10]
Q3: In contrast, why does nucleophilic aromatic substitution (SNA) preferentially occur at the C2 and C4 positions? A3: This is the inverse of the EAS scenario. During an SNA reaction, a nucleophile attacks the ring, creating a negatively charged intermediate (a Meisenheimer complex).[4] If the attack occurs at C2 or C4, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[12][13] This provides significant stabilization for the intermediate, lowering the activation energy for the reaction.[4][12] Attack at C3 does not allow for this stabilization, making the pathway kinetically unfavorable.[12]
Q4: I've seen "pyridine N-oxide" used frequently. What is its purpose? A4: The use of pyridine N-oxide is a powerful and common strategy to overcome the inertness of pyridine in EAS reactions.[3][5] By oxidizing the nitrogen atom (e.g., with m-CPBA or H₂O₂), you create a stable N-oxide.[14][15] The oxygen atom can donate electron density back into the ring via resonance, which both activates the ring towards electrophilic attack (making it more reactive than pyridine) and directs the substitution primarily to the C4 position.[14][16][17] After the substitution is complete, the N-oxide can be easily deoxygenated (e.g., with PCl₃ or Zn dust) to restore the pyridine ring.[16]
Part 3: Troubleshooting Guides for Specific Reactions
Guide 1: Electrophilic Aromatic Substitution (EAS)
Problem: My nitration/sulfonation/halogenation reaction gives no product, or the yield is below 10%.
-
Causality: You are fighting against the fundamental electronic nature of the pyridine ring, which is severely deactivated, especially under the required acidic conditions.[6][18] Harsh conditions like high heat are often required, but this can lead to decomposition and still result in low yields.[18][19]
-
Solution Workflow:
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} caption [label="Figure 2: Decision workflow for troubleshooting EAS reactions.", fontsize=9, fontname="Helvetica"]; end
-
Troubleshooting in Detail:
-
Q: How do I implement the N-oxide strategy? A: This is the most reliable solution for introducing electrophiles, particularly at the C4 position. First, oxidize your starting pyridine to the N-oxide. Then, perform the electrophilic substitution (e.g., nitration). The N-oxide is sufficiently activated to react under much milder conditions than the parent pyridine. Finally, remove the oxygen to yield your substituted pyridine.[14][16] See Protocols 1 & 2 for detailed procedures.
-
Q: My target requires C3-substitution. The N-oxide strategy won't work. What can I do? A: This is a significant challenge. If your pyridine already contains an electron-donating group (EDG) like an alkyl or amino group, it may be reactive enough to undergo EAS at C3 under forceful conditions (e.g., high temperature).[17][20] However, for an unsubstituted pyridine, direct C3-EAS is often impractical. You should strongly consider an alternative approach, such as a directed ortho-metalation if a directing group is present, or an iridium-catalyzed C-H borylation, which can favor the C3 position on certain substrates and can then be converted to other functional groups.[19]
-
Guide 2: Nucleophilic Aromatic Substitution (SNA)
Problem: My SNA reaction on a halopyridine is extremely slow and requires very high temperatures.
-
Causality: While pyridine is predisposed to SNA, the reaction still requires a sufficiently electron-poor ring and a good leaving group. If the ring lacks strong electron-withdrawing groups (EWGs) or if the leaving group is poor (e.g., Cl is less reactive than F), the activation energy will be high.[21]
-
Solutions & Optimization:
-
Q: How can I activate the pyridine ring for SNA? A: There are two excellent strategies:
-
Lewis Acid Catalysis: Adding a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) can dramatically accelerate the reaction. The Lewis acid coordinates to the pyridine nitrogen, strongly withdrawing electron density and making the entire ring much more electrophilic and susceptible to nucleophilic attack.[22][23]
-
Formation of Pyridinium Salts: Activating the nitrogen with an alkylating or acylating agent to form a pyridinium salt makes the ring exceptionally electron-deficient and highly reactive towards nucleophiles.[21][24][25] This is a very effective way to promote addition, though it requires a subsequent step to regenerate the neutral pyridine ring if desired.[24]
-
-
Q: I am reacting a 2,6-dichloropyridine and getting a mixture of products. How can I control the regioselectivity? A: Regioselectivity between two similar positions like C2 and C6 is often governed by subtle steric and electronic effects, which can be influenced by the solvent.[5] A study on the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine found that:
-
In DCM , a non-coordinating solvent, a 16:1 selectivity for the C2 isomer was observed.
-
In DMSO , a hydrogen-bond accepting solvent, the selectivity could be switched to 2:1 in favor of the C6 isomer.[5][26]
-
Actionable Advice: Screen a range of solvents with different polarities and hydrogen-bonding capabilities (e.g., THF, MeCN, DMF, DMSO) to optimize regioselectivity for your specific substrate.
-
-
| Parameter | Effect on SNA Rate | Causality |
| Leaving Group | F > NO₂ > Cl ≈ Br > I | Rate is often dependent on the first step (nucleophilic attack), so the electronegativity of the leaving group is more important than its leaving ability.[21] |
| Solvent | Polar aprotic solvents (DMF, DMSO) are often best | These solvents can stabilize the charged Meisenheimer intermediate without solvating the nucleophile too strongly. |
| Activating Groups | EWGs (e.g., -CN, -NO₂) at C3 or C5 | These groups further withdraw electron density, increasing the electrophilicity of the C2/C4/C6 positions. |
Guide 3: Radical and Direct C-H Functionalization
Problem: I need to install an alkyl group, but Friedel-Crafts is impossible. How can I proceed?
-
Causality: As established, the conditions for Friedel-Crafts reactions are incompatible with the basic pyridine nitrogen.[2] The premier solution for introducing alkyl or acyl groups, especially at C2 and C4, is the Minisci reaction.[27]
-
Solutions & Optimization:
-
Q: How does the Minisci reaction work and what are its limitations? A: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus highly electrophilic) pyridine ring.[27][28] It is a powerful method for direct C-H functionalization.[29]
-
Mechanism: A radical is generated (e.g., from a carboxylic acid via oxidative decarboxylation with Ag⁺/S₂O₈²⁻), which then attacks the electron-deficient pyridinium ion at C2 or C4.[27][28]
-
Common Issue: The reaction can often produce a mixture of C2 and C4 regioisomers, which can be difficult to separate.[27][30] The selectivity depends on the steric and electronic nature of both the pyridine substrate and the incoming radical.
-
Optimization: Carefully control stoichiometry and temperature. Modern photoredox-catalyzed variants of the Minisci reaction can offer milder conditions and sometimes improved selectivity.[28]
-
-
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption [label="Figure 3: Simplified workflow of the Minisci Reaction.", fontsize=9, fontname="Helvetica"]; end
Part 4: Key Experimental Protocols
Protocol 1: Synthesis of Pyridine N-Oxide
This protocol is a general method for activating the pyridine ring for subsequent electrophilic substitution.
-
Setup: In a well-ventilated fume hood, add the starting pyridine (1.0 eq.) to a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Dissolve the pyridine in a suitable solvent like acetic acid or chloroform. Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq.), portion-wise while stirring. Alternatively, 40% peracetic acid can be used.[5][14] The reaction is exothermic; maintain the temperature with a water bath if necessary.
-
Reaction: Stir the mixture at room temperature (or gentle heat, e.g., 85°C for peracetic acid[5]) for several hours until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate to destroy excess peroxide. Basify the solution with sodium bicarbonate or sodium carbonate.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-oxide can be purified by column chromatography or distillation.
Protocol 2: C4-Nitration of Pyridine via N-Oxide
This protocol demonstrates the utility of the N-oxide for achieving C4-substitution.[16]
-
Setup: To a flask cooled in an ice bath, add fuming nitric acid.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid while maintaining the low temperature.
-
Substrate Addition: Add the pyridine N-oxide (prepared in Protocol 1) portion-wise to the cooled nitrating mixture.
-
Reaction: After the addition is complete, carefully heat the reaction mixture (e.g., to 90°C) and hold for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with a strong base (e.g., NaOH or NH₄OH) to a pH of ~8-9.
-
Extraction & Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by chromatography to obtain 4-nitropyridine-N-oxide.
-
Deoxygenation: Dissolve the 4-nitropyridine-N-oxide in a suitable solvent and treat with a deoxygenating agent like PCl₃ or Zn/AcOH to yield the final 4-nitropyridine product.
Protocol 3: General Procedure for a Minisci Alkylation
This protocol provides a classic example of a direct C-H alkylation of pyridine.[27]
-
Setup: In a round-bottom flask, dissolve the pyridine substrate (1.0 eq.) and the carboxylic acid radical precursor (e.g., pivalic acid, ~3-4 eq.) in a suitable solvent mixture (e.g., MeCN/H₂O or neat).
-
Acidification: Add sulfuric acid to protonate the pyridine.
-
Initiation: Add silver nitrate (AgNO₃, catalytic amount, ~10 mol%).
-
Oxidant Addition: Heat the mixture (e.g., to 80°C) and add a solution of ammonium persulfate ((NH₄)₂S₂O₈, ~1.5-2.0 eq.) in water dropwise over 30-60 minutes. Effervescence (CO₂ evolution) should be observed.
-
Reaction: Maintain the temperature and stir for 1-3 hours after the addition is complete. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with water, and basify with aqueous ammonia or NaOH.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate or ether). Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to separate regioisomers.
References
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 9. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. homework.study.com [homework.study.com]
- 11. aklectures.com [aklectures.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 15. chemtube3d.com [chemtube3d.com]
- 16. bhu.ac.in [bhu.ac.in]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 26. researchgate.net [researchgate.net]
- 27. Minisci reaction - Wikipedia [en.wikipedia.org]
- 28. grokipedia.com [grokipedia.com]
- 29. soc.chim.it [soc.chim.it]
- 30. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 6-chloro-2-methylnicotinate
An in-depth guide to resolving common purification challenges for Ethyl 6-chloro-2-methylnicotinate, tailored for chemistry professionals. This technical support center provides detailed, validated protocols and expert insights to help you achieve high purity for this critical synthetic intermediate.
Welcome to the technical support hub for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification challenges. We will move from identifying potential contaminants to implementing robust purification strategies, explaining the causality behind each step to ensure both success and understanding.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most probable impurities in my crude sample of this compound?
A1: Understanding the potential impurities is the first step toward effective purification. The impurity profile is intrinsically linked to the synthetic pathway used. For substituted nicotinates, impurities typically fall into three categories:
-
Unreacted Starting Materials: Depending on the synthesis, precursors such as 2-methylnicotinic acid derivatives or chlorinated pyridine rings might persist if the reaction has not gone to completion.[1]
-
Reaction Byproducts: Side reactions can generate structurally related impurities. For instance, in chlorination reactions using reagents like phosphorus oxychloride (POCl₃), regioisomers or over-chlorinated species can form.[2]
-
Degradation Products: this compound is an ester and is susceptible to hydrolysis, especially if exposed to acidic or basic conditions during work-up or storage. The primary degradation product would be 6-chloro-2-methylnicotinic acid.[2][3] This increases the polarity of the impurity compared to the ester product.
Q2: How can I quickly evaluate the purity of my crude product and select a purification method?
A2: Thin-Layer Chromatography (TLC) is an indispensable technique for a rapid purity assessment and for developing a purification strategy.[4] It allows you to visualize the number of components in your mixture and helps in selecting an appropriate solvent system for column chromatography.
Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of your crude sample in a volatile solvent (e.g., ethyl acetate or dichloromethane). Use a capillary tube to spot a small amount onto the baseline.
-
Developing the Plate: Place the TLC plate in a developing chamber containing a pre-selected solvent system. The solvent level must be below the baseline. A good starting solvent system for this class of compound is a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v).[5]
-
Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots using a UV lamp (254 nm). The product, being aromatic, should be UV active.
-
Analysis:
-
A single spot indicates a likely pure compound.
-
Multiple spots confirm the presence of impurities. The relative distance the spots travel (Rf value) indicates their polarity. More polar compounds will have a lower Rf, while less polar compounds will travel further up the plate. This information is crucial for designing a column chromatography separation.[6]
-
Q3: My sample is a solid that appears mostly pure, with minor impurities visible on TLC. What is the most straightforward purification method?
A3: For crystalline solids with small amounts of impurities, recrystallization is often the most efficient purification method. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. The desired compound will preferentially crystallize out, leaving the impurities behind in the solvent.
The key is selecting an appropriate solvent. An ideal solvent will dissolve the compound poorly at room temperature but readily at its boiling point. For nicotinic acid esters, various solvent systems can be effective.[5]
| Solvent System | Rationale & Application |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then allow to cool. |
| Hexanes/Ethyl Acetate | Excellent for controlling polarity. Dissolve in a minimum of hot ethyl acetate and add hot hexanes until the solution becomes cloudy.[5] |
| Isopropanol | A single-solvent system that can be effective if the solubility profile is appropriate. |
Q4: My sample is an oil or a complex mixture that cannot be purified by recrystallization. How should I approach purification by column chromatography?
A4: Silica gel column chromatography is the workhorse of purification in organic synthesis and is highly effective for separating compounds with different polarities.[7] The process involves passing a solution of the crude mixture through a column packed with a solid adsorbent (stationary phase), using a liquid (mobile phase) to move the components down the column at different rates.
Caption: Workflow for purification via silica gel column chromatography.
Protocol 2: Silica Gel Column Chromatography
-
Select the Eluent: Based on your initial TLC analysis (Protocol 1), choose a solvent system that gives your desired product an Rf value of approximately 0.25-0.35. This provides good separation from impurities.
-
Prepare the Column:
-
Prepare a slurry of silica gel in your chosen low-polarity mobile phase (e.g., hexanes).[6]
-
Pour the slurry into a glass column and allow the silica to settle into a uniform bed, ensuring no air bubbles or cracks are present. Drain the excess solvent until it is level with the top of the silica bed. Crucially, never let the silica gel run dry. [6]
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself).
-
Carefully add this solution to the top of the silica bed.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution: Begin adding the mobile phase to the top of the column. Start with a low polarity and gradually increase the polarity if necessary (gradient elution) to elute your compounds.[6] For example, you might start with 95:5 Hexane:Ethyl Acetate and slowly increase the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluent in separate test tubes or flasks.
-
Analysis and Isolation: Analyze the collected fractions using TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.[6][7]
Q5: I'm encountering issues during chromatography. My compound is streaking on the TLC plate or seems to be degrading on the column. What should I do?
A5: These are common but solvable problems.
-
Issue: Streaking on TLC/Column: This often indicates that the compound is interacting too strongly with the acidic silica gel, which can be an issue for basic compounds like pyridines.
-
Solution: Deactivate the silica gel. You can do this by adding a small amount of a basic modifier, like triethylamine (TEA) (~0.5-1%), to your eluent system.[6] This will neutralize the acidic sites on the silica, leading to better peak shapes and recovery.
-
-
Issue: Compound Degradation: If you suspect your compound is unstable on silica, you can test this by spotting it on a TLC plate, letting it sit for an hour, and then developing it. If new spots appear, degradation is occurring.[6]
-
Solution 1: Use a different stationary phase. Neutral alumina can be a good alternative to acidic silica gel for basic compounds.
-
Solution 2: Work quickly and at a lower temperature if possible. Flash chromatography, which uses pressure to speed up the elution, can minimize the time the compound spends on the column.
-
Q6: How do I confirm the identity and purity of my final, purified product?
A6: After purification, it is essential to confirm the structure and assess the final purity using analytical methods that are more definitive than TLC.
-
High-Performance Liquid Chromatography (HPLC): This technique provides quantitative data on purity. When coupled with a UV detector, it is a powerful tool for routine analysis.[8]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, which is a critical piece of data for structural confirmation.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful methods for unambiguous structure elucidation, confirming the connectivity of atoms in the molecule.[7]
By employing these troubleshooting steps and detailed protocols, you can effectively remove impurities from this compound and obtain a high-purity compound ready for the next stage of your research.
References
- 1. CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]
- 2. Buy Ethyl 2,4-dichloro-6-methylnicotinate | 86129-63-7 [smolecule.com]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions of Ethyl 6-chloro-2-methylnicotinate
Introduction
Ethyl 6-chloro-2-methylnicotinate is a pivotal building block in contemporary medicinal chemistry and materials science. Its substituted pyridine core is a common motif in a range of biologically active molecules, including potent kinase inhibitors and P2Y12 antagonists.[1][2] The presence of a reactive chlorine atom at the 6-position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as for nucleophilic aromatic substitution (SNAr).
Despite the robustness of these transformations, researchers frequently encounter challenges in achieving high conversion rates. This guide provides a structured, in-depth approach to troubleshooting common issues, moving from general considerations to reaction-specific optimizations. Our goal is to explain the causality behind experimental choices, empowering you to diagnose and resolve issues in your own work.
Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses foundational issues that can affect any reaction involving this compound.
Question: How can I be sure my starting material is pure and stable?
Answer: The purity of your starting material is paramount. Contaminants can inhibit catalysts or introduce competing side reactions.
-
Initial Characterization: Always verify the purity of a new bottle of starting material by ¹H NMR and LC-MS. Look for the characteristic signals of the ethyl ester and the methyl group on the pyridine ring. The mass spectrum should show a clear molecular ion peak corresponding to its molecular weight (~185.61 g/mol ).[3]
-
Check for Hydrolysis: A common impurity is the corresponding carboxylic acid (6-chloro-2-methylnicotinic acid), formed by hydrolysis of the ethyl ester. This can be detected by LC-MS or by an acidic proton signal in the NMR. This impurity can interfere with reactions, particularly those sensitive to acids or bases.
-
Stability on Silica: Before attempting column chromatography, assess the stability of your compound on silica gel. Spot the compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots appear.[4] Some pyridine-containing compounds can interact strongly with or decompose on acidic silica.[4]
Question: My starting material and reagents are not fully dissolving in the reaction solvent. What should I do?
Answer: Incomplete dissolution is a major cause of poor reproducibility and low conversion.
-
Solvent Choice: For cross-coupling reactions, solvents like 1,4-dioxane, toluene, or DMF are commonly used because they effectively dissolve both the organic substrates and the organometallic catalyst complexes at elevated temperatures.[5][6]
-
Base Solubility: Many inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in organic solvents. While complete dissolution is not always necessary, vigorous stirring is essential to ensure a sufficient concentration of the base is available at the reaction interface. In some cases, using a solvent system that includes water (e.g., dioxane/water) can improve the solubility of inorganic bases and accelerate the reaction.[5]
-
Temperature: Solubility often increases with temperature. Ensure your reaction is heated to the target temperature before concluding that reagents are insoluble. However, be mindful of the solvent's boiling point and potential thermal degradation of your reactants or catalyst.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 6-position of this compound is less reactive than corresponding C-Br or C-I bonds, making catalyst system selection critical.
A. Suzuki-Miyaura Coupling: Low Conversion to Biaryl Product
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but its success with a chloropyridine substrate hinges on an active and stable catalytic system.[1]
Systematic Troubleshooting Workflow
Below is a logical flow for diagnosing a stalled Suzuki-Miyaura reaction.
Caption: Logical troubleshooting flow for Suzuki-Miyaura reactions.
1. Verify Catalyst, Ligand, and Base System
The most common point of failure is an insufficiently active catalyst for the C-Cl bond activation.
-
Causality: The oxidative addition of a Pd(0) species to the C-Cl bond is often the rate-limiting step for chloropyridines.[1] Bulky, electron-rich phosphine ligands are required to promote this step and stabilize the active catalyst.
-
Solution: If using a simple catalyst like Pd(PPh₃)₄, which is often insufficient for aryl chlorides, switch to a more robust system. Modern palladacycle pre-catalysts combined with specialized ligands offer superior activity and stability.[7]
| Parameter | Recommendation for this compound | Rationale |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ or a G3/G4 Pre-catalyst | Pre-catalysts are often more air-stable and form the active Pd(0) species more reliably in situ.[8] |
| Ligand | SPhos, XPhos, RuPhos (Buchwald-type ligands) | These bulky, electron-rich dialkylbiaryl phosphine ligands accelerate oxidative addition and reductive elimination.[9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A strong enough base is needed to facilitate the transmetalation step without causing significant side reactions.[1] |
| Solvent | 1,4-Dioxane, Toluene, 2-MeTHF, often with 10-20% water | Aprotic solvents are standard. Water can sometimes accelerate the reaction by aiding in the dissolution of the base and stabilizing intermediates.[5][10] |
2. Check Boronic Acid/Ester Quality
-
Causality: Boronic acids can undergo dehydration upon storage to form cyclic boroxine trimers. Boroxines are generally less reactive in the transmetalation step, leading to stalled reactions.
-
Solution: If you suspect boroxine formation, you can try to regenerate the boronic acid by dissolving it in a solvent like diethyl ether, adding a small amount of water, stirring, and then removing the solvent under reduced pressure. Alternatively, using the corresponding boronate ester (e.g., pinacol ester) often provides more consistent results as they are less prone to dehydration.
3. Ensure a Rigorously Inert Atmosphere
-
Causality: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen, especially at the high temperatures required for the reaction. This is a primary cause of catalyst death.
-
Solution: The reaction solvent must be anhydrous and thoroughly degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using the freeze-pump-thaw method (3 cycles). Assemble your reaction under a positive pressure of inert gas.
B. Buchwald-Hartwig Amination: Sluggish or Stalled Reaction
Buchwald-Hartwig amination is highly sensitive to the choice of catalyst, ligand, and base, especially when coupling with an aryl chloride.[11][12]
1. Optimize the Catalytic System
-
Causality: The formation of the C-N bond involves a delicate balance. The ligand must be bulky enough to promote reductive elimination but not so bulky that it hinders the coordination of the amine. The base must be strong enough to deprotonate the amine but not so nucleophilic that it competes in the reaction.
-
Solution: For C(aryl)-Cl amination, a strong base and a specialized ligand are typically non-negotiable.
| Parameter | Recommendation for this compound | Rationale |
| Pd Source | Pd₂(dba)₃ or a G3/G4 Pre-catalyst | Pre-catalysts are highly effective and reliable for amination reactions.[8] |
| Ligand | XantPhos, Josiphos-type ligands (e.g., CyPF-tBu) | These ligands are well-established for promoting the amination of challenging aryl chlorides.[13] |
| Base | NaOtBu, KOtBu, LHMDS | Strong, non-nucleophilic bases are required to generate the palladium-amido intermediate effectively.[13][14] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.[6] |
2. Visualize the Catalytic Cycle
Understanding the mechanism helps in diagnosing which step might be failing. For example, if starting materials are consumed but no product is formed, the issue might lie in the final reductive elimination step.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is common, direct substitution of the chlorine by strong nucleophiles is also a viable strategy.
Question: My SNAr reaction with an amine or alkoxide nucleophile shows low conversion. How can I improve it?
Answer: SNAr on a relatively electron-neutral pyridine ring like this one requires forcing conditions.
-
Maximize Nucleophile Reactivity:
-
Causality: The rate of an SNAr reaction is directly proportional to the strength and concentration of the nucleophile. The pyridine ring is not strongly activated towards attack, so a potent nucleophile is needed.
-
Solution: If using an alcohol, deprotonate it first with a strong base like NaH to form the more nucleophilic alkoxide. For amines, consider that less sterically hindered and more basic amines will react faster.
-
-
Solvent is Critical:
-
Causality: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal for SNAr. They solvate the counter-ion of the nucleophile (e.g., Na⁺) but poorly solvate the anionic nucleophile itself. This "naked" nucleophile is significantly more reactive.
-
Solution: Ensure you are using a dry, polar aprotic solvent. Avoid protic solvents (like ethanol or water) unless they are the nucleophile, as they will solvate and deactivate the nucleophile through hydrogen bonding.
-
-
Increase Reaction Temperature:
-
Causality: SNAr reactions have a significant activation energy barrier associated with the formation of the negatively charged Meisenheimer complex intermediate.
-
Solution: These reactions often require high temperatures (100-160 °C) to proceed at a reasonable rate. Use a high-boiling polar aprotic solvent and ensure adequate heating.
-
-
Watch for a Key Side Reaction: Ester Hydrolysis:
-
Causality: The ethyl ester is susceptible to hydrolysis under basic conditions, especially at high temperatures. If your nucleophile is added as a solution in water or if there is residual water in your reagents, you may form the unreactive and difficult-to-remove 6-substituted-2-methylnicotinic acid.
-
Solution: Monitor the reaction by LC-MS. The hydrolyzed product will have a mass 28 units lower than the desired product. If hydrolysis is a problem, ensure all reagents and solvents are rigorously anhydrous.
-
Part 4: Reference Experimental Protocols
These protocols are provided as a starting point and may require optimization for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is adapted from standard procedures for coupling aryl chlorides.[1]
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and powdered K₃PO₄ (3.0 eq).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane/water (10:1) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol uses conditions known to be effective for challenging C-N couplings.[13]
-
To a dry Schlenk flask, add the palladium pre-catalyst (e.g., XantPhos Pd G4, 2 mol%).
-
Add NaOtBu (1.5 eq).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene via syringe, followed by this compound (1.0 eq) and morpholine (1.2 eq).
-
Heat the reaction mixture to 110 °C and stir for 4-18 hours.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 8. youtube.com [youtube.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of Ethyl 6-chloro-2-methylnicotinate under various conditions
Welcome to the Technical Support Center for Ethyl 6-chloro-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.
Disclaimer: Direct stability and degradation data for this compound is limited in publicly available literature. The information provided herein is synthesized from data on structurally similar compounds, such as other chlorinated nicotinic acid esters. This guide should, therefore, be used as a reference and a starting point for your own experimental validation.
Section 1: Stability Profile and Storage
This compound is a substituted pyridine derivative. Its stability is influenced by its functional groups: the ethyl ester, the chloro substituent, and the pyridine ring. Understanding the reactivity of these groups is key to preventing unwanted degradation.
General Storage Recommendations
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and protect it from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended.[2]
Incompatible Materials
Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[1]
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the handling and use of this compound.
FAQ 1: My sample of this compound has developed a yellow tint. Is it still usable?
Answer: A yellow tint can indicate the formation of degradation products. While minor discoloration may not significantly impact all applications, it is a sign of potential impurity.
Troubleshooting Steps:
-
Assess Purity: The first step is to determine the purity of your sample. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3]
-
Identify Impurities: If significant impurities are detected, consider using techniques like Mass Spectrometry (MS) to identify the degradation products.[3][4] Common degradation pathways include hydrolysis of the ester group to form 6-chloro-2-methylnicotinic acid.
-
Purification: If the purity is compromised, you may need to purify the compound, for example, by recrystallization or column chromatography.[5]
-
Consider Application: For less sensitive applications, a slightly discolored sample might be acceptable. However, for applications requiring high purity, such as in the synthesis of pharmaceutical compounds, using a fresh or purified batch is recommended.
FAQ 2: I am seeing an unexpected peak in my chromatogram after storing my sample in a methanol-based solution. What could this be?
Answer: Storing this compound in an alcohol-based solvent, especially for extended periods or at elevated temperatures, can lead to transesterification. In this case, the ethyl ester can react with methanol to form mthis compound.
Troubleshooting Steps:
-
Confirm Identity of New Peak: Use LC-MS to determine the mass of the new peak. The molecular weight of mthis compound is 185.61 g/mol , while the ethyl ester is 199.63 g/mol .[2][6]
-
Optimize Solvent Choice: If transesterification is confirmed, consider using a non-alcoholic aprotic solvent for your stock solutions, such as acetonitrile or tetrahydrofuran (THF), if compatible with your experimental setup.[7][8]
-
Storage Conditions: Always store solutions in a cool, dark place to minimize the rate of any potential reactions.
FAQ 3: My reaction yield is lower than expected. Could the stability of this compound be a factor?
Answer: Yes, the stability of your starting material is crucial for achieving high reaction yields. Degradation of this compound before or during the reaction will result in a lower yield of your desired product.
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or NMR.
-
Review Reaction Conditions:
-
pH: Extreme pH conditions can lead to hydrolysis of the ester. If your reaction is conducted in a highly acidic or basic medium, this could be a source of degradation.
-
Temperature: High temperatures can accelerate degradation. Consider if the reaction temperature can be lowered without significantly impacting the reaction rate.
-
Nucleophiles: The chloro group on the pyridine ring is susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles.[5] If your reaction mixture contains potent nucleophiles, you may be forming side products.
-
-
Inert Atmosphere: For sensitive reactions, consider running them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Section 3: Experimental Protocols
To help you assess the stability of this compound under your specific experimental conditions, a general protocol for a forced degradation study is provided below.
Protocol: Forced Degradation Study
This study will expose the compound to various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable UV lamp (e.g., 254 nm or 365 nm)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 2 hours).
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to UV light for a defined period. A control sample should be kept in the dark. Studies on a similar compound, 6-chloronicotinic acid, showed it to be stable under UVA light but susceptible to photocatalytic degradation.[9]
-
-
Analysis: Analyze all samples (including a control sample of the untreated stock solution) by HPLC or LC-MS to determine the percentage of degradation and to identify any new peaks corresponding to degradation products.
Section 4: Data and Visualizations
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Likely Degradation Product(s) |
| Acidic (e.g., 0.1 M HCl) | Moderate to Low | 6-chloro-2-methylnicotinic acid |
| Basic (e.g., 0.1 M NaOH) | Low | 6-chloro-2-methylnicotinic acid |
| Oxidative (e.g., 3% H₂O₂) | Moderate | N-oxides, hydroxylated derivatives |
| Thermal (e.g., >80°C) | Moderate to High | Potential for various decomposition products at very high temperatures.[10] |
| Photolytic (UV light) | Likely Stable | Based on data for 6-chloronicotinic acid, direct photolysis is slow.[9] |
Diagrams
References
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. file.sdiarticle3.com [file.sdiarticle3.com]
- 9. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy Ethyl 2,4-dichloro-6-methylnicotinate | 86129-63-7 [smolecule.com]
Preventing hydrolysis of the ester group during workup
Technical Support Center: Ester Workup Integrity
A Senior Application Scientist's Guide to Preventing Ester Hydrolysis During Reaction Workup
For researchers in organic synthesis and drug development, isolating a target ester in high yield is paramount. However, the very steps designed to purify the product—the aqueous workup—can become a significant source of yield loss through unintended hydrolysis. This guide provides an in-depth, experience-driven approach to diagnosing and preventing the breakdown of your ester product. We will move beyond simple procedural lists to explain the chemical logic behind each recommendation, ensuring you can adapt these principles to your specific molecule.
Troubleshooting Quick-Reference Table
If you are experiencing lower-than-expected yields and suspect hydrolysis, use this table for a rapid diagnosis and initial response.
| Symptom | Probable Cause(s) | Immediate Corrective Actions |
| Low final yield; TLC/NMR shows starting carboxylic acid. | Hydrolysis during aqueous workup. | 1. Reduce Temperature: Perform all aqueous washes with ice-cold solutions.[1] 2. Minimize Contact Time: Work efficiently; do not let layers sit unseparated.[1] 3. Use Weaker Base: Switch from strong bases (NaOH, KOH) to cold, saturated sodium bicarbonate (NaHCO₃) for neutralization.[1] |
| Violent gas evolution/foaming upon adding bicarbonate. | High concentration of residual acid catalyst. | 1. Initial Water Wash: Before the bicarbonate wash, perform a wash with cold water to remove the bulk of the acid.[2][3][4] 2. Slow, Careful Addition: Add the bicarbonate solution slowly with vigorous swirling and frequent venting of the separatory funnel.[1] |
| Product loss in aqueous layers (emulsion formation). | High water solubility of the ester or formation of carboxylate salts. | 1. Brine Wash: Use a saturated NaCl (brine) wash to "salt out" the ester, reducing its aqueous solubility.[1][5] 2. Use a More Nonpolar Solvent: If possible, switch to a less water-soluble extraction solvent. |
| Ester is known to be sterically unhindered or electronically activated. | Inherent susceptibility to nucleophilic attack. | Employ the mildest possible conditions. Prioritize non-aqueous or minimally aqueous workups if feasible. |
Frequently Asked Questions (FAQs) & In-Depth Solutions
Q1: What is ester hydrolysis and why is it such a common problem during workup?
A1: Ester hydrolysis is the reverse of an esterification reaction, where an ester molecule reacts with water to break down into its parent carboxylic acid and alcohol.[1][6] This reaction can be catalyzed by either acid or base.[7] During a typical workup following a reaction like a Fischer esterification, you use aqueous solutions to remove catalysts (e.g., H₂SO₄) and unreacted starting materials.[3][4] These aqueous acidic or basic washes create the perfect environment for the unwanted hydrolysis of your newly formed ester, leading to a direct loss of product yield.[1]
The two primary mechanisms you must guard against are:
-
Acid-Catalyzed Hydrolysis: This is the exact reverse of the Fischer esterification mechanism.[8] The presence of a strong acid catalyst and water shifts the equilibrium back toward the starting materials. This process is reversible.[6][8]
-
Base-Catalyzed Hydrolysis (Saponification): This process is generally irreversible under basic conditions.[8][9] A hydroxide ion attacks the ester, ultimately forming a carboxylate salt.[7][9] Because the resulting carboxylate is deprotonated and resonance-stabilized, it is no longer electrophilic enough to be attacked by the alcohol, making the reaction effectively irreversible and a common reason for significant yield loss.[8][9]
dot graph TD { subgraph "Acid-Catalyzed Hydrolysis (Reversible)" A[Ester] -- "+ H₃O⁺" --> B(Protonated EsterMore Electrophilic); B -- "+ H₂O" --> C(Tetrahedral Intermediate); C -- "- H₃O⁺+ ROH" --> D[Carboxylic Acid]; end subgraph "Base-Catalyzed Hydrolysis (Irreversible)" E[Ester] -- "+ OH⁻" --> F(Tetrahedral Intermediate); F -- "- ROH" --> G[Carboxylic Acid]; G -- "+ OH⁻" --> H(Carboxylate SaltUnreactive); end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style D fill:#F1F3F4,stroke:#34A853,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style H fill:#F1F3F4,stroke:#EA4335,fontcolor:#202124 } caption { label="Mechanisms of Ester Hydrolysis" }
Q2: My ester is sensitive. What is the single most important factor I can control to prevent hydrolysis?
A2: Temperature. The rate of hydrolysis, like most chemical reactions, is highly dependent on temperature.[10][11] By simply performing every step of your aqueous workup in an ice bath and using pre-chilled solutions, you can dramatically slow the kinetics of both acid- and base-catalyzed hydrolysis.[1] This gives you more time to perform the necessary extractions and washes before significant product degradation occurs. While factors like pH and contact time are crucial, temperature control is your most powerful and universally applicable tool.
Q3: I need to neutralize the acid catalyst. Why is using sodium bicarbonate better than sodium hydroxide?
A3: This choice is about controlling the strength and concentration of the base.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are strong bases that create a high concentration of hydroxide ions (OH⁻). This high concentration significantly accelerates the rate of irreversible saponification.[9] Using a strong base is often too aggressive and is a common cause of poor yields for sensitive esters.
-
Sodium Bicarbonate (NaHCO₃): This is a weak base.[12] When dissolved in water, it establishes an equilibrium that produces a much lower concentration of hydroxide ions compared to NaOH.[3][4] This is sufficient to neutralize strong acid catalysts (like H₂SO₄) and unreacted carboxylic acids but is far less likely to attack the ester carbonyl itself.[1][13] Always use a saturated solution of NaHCO₃ to ensure you have enough buffering capacity.
Key Experimental Insight: The reaction between bicarbonate and a strong acid produces carbon dioxide (CO₂) gas.[3] This can cause dangerous pressure buildup in a sealed separatory funnel. Always add the bicarbonate solution slowly, swirl the unstoppered funnel initially to allow the gas to evolve, and vent the stoppered funnel frequently during shaking.[1]
Q4: What is the purpose of a brine wash, and how does it help?
A4: A final wash with a saturated aqueous solution of sodium chloride (brine) is a critical step for two reasons:[5]
-
Reduces Water Content in the Organic Layer: Organic solvents like diethyl ether and ethyl acetate can dissolve a significant amount of water.[3][4] Brine is a highly concentrated salt solution. Due to osmotic pressure, it effectively pulls dissolved water out of the organic layer, pre-drying it before you add a solid drying agent like Na₂SO₄ or MgSO₄.[3][4][14] This makes the final drying step much more efficient.
-
Decreases Product Solubility in the Aqueous Layer ("Salting Out"): The presence of a high concentration of salt in the aqueous layer decreases the solubility of organic compounds, including your ester.[1][3] This effect, known as "salting out," pushes more of your ester product into the organic layer, maximizing your isolated yield.
dot graph LR { node [style=filled, fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; A[Start: Organic Layer(Ester + Dissolved H₂O)] -- "+ Brine Wash" --> B{Partitioning}; B -- "Water moves tohigh salt concentration" --> C[Aqueous Brine Layer(NaCl + H₂O)]; B -- "Ester 'salted out'" --> D[End: Organic Layer(Ester, less H₂O)]; style C fill="#4285F4", fontcolor="#FFFFFF" style D fill="#34A853", fontcolor="#FFFFFF" } caption { label="The dual role of a brine wash" }
Protocols for Minimizing Hydrolysis
Protocol 1: Standard Mild Workup for Robust Esters
This procedure is suitable for most common esters, such as ethyl acetate or butyl acetate, where hydrolysis risk is moderate.
-
Cooling: Once the reaction is complete, cool the reaction flask to room temperature, then place it in an ice-water bath for 10-15 minutes.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Water Wash (Optional but Recommended): Transfer the mixture to a separatory funnel and wash with one portion of ice-cold deionized water. This removes the bulk of any highly water-soluble acids or alcohols.[2][3]
-
Bicarbonate Neutralization: Carefully add ice-cold saturated NaHCO₃ solution in portions. Swirl and vent until CO₂ evolution ceases. Drain the aqueous layer. Repeat the wash until the aqueous layer is neutral or slightly basic (test with pH paper).[1][15]
-
Brine Wash: Wash the organic layer with one portion of ice-cold saturated NaCl (brine).[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Let it stand for 10-15 minutes.[1]
-
Isolation: Filter or decant the solution away from the drying agent and remove the solvent using a rotary evaporator.[1]
Protocol 2: Aprotic or Minimally Aqueous Workup for Highly Sensitive Esters
For esters that are particularly prone to hydrolysis (e.g., sterically unhindered, containing activating groups), avoiding water as much as possible is key.
-
Solvent Removal: After cooling the reaction, remove the reaction solvent under reduced pressure if possible.
-
Aprotic Dilution: Redissolve the residue in a dry, nonpolar solvent like hexanes or toluene.
-
Solid Bicarbonate Quench: Add solid anhydrous sodium bicarbonate directly to the solution and stir vigorously for 30-60 minutes. The solid base will neutralize the acid catalyst.
-
Filtration: Filter the mixture through a pad of Celite or silica gel to remove the salts and any baseline impurities.
-
Solvent Evaporation: Wash the filter cake with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can then be purified by non-aqueous methods like column chromatography or distillation.
Decision Workflow for Workup Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 6. byjus.com [byjus.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Temperature dependence of ester hydrolysis in water | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. homework.study.com [homework.study.com]
- 13. scienceready.com.au [scienceready.com.au]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. youtube.com [youtube.com]
Technical Support Center: A Researcher's Guide to Byproduct Management in Ethyl 6-chloro-2-methylnicotinate Synthesis
Introduction
Ethyl 6-chloro-2-methylnicotinate is a crucial intermediate in the synthesis of advanced pharmaceutical compounds and agrochemicals. Its structural integrity is paramount for the efficacy and safety of the final active ingredient. However, its synthesis is often accompanied by the formation of various byproducts that can complicate purification, reduce yields, and introduce potential impurities into the drug development pipeline. This guide serves as a dedicated technical resource for researchers, scientists, and process chemists. It provides in-depth, troubleshooting-oriented answers to common issues encountered during synthesis, focusing on the practical identification, characterization, and mitigation of unwanted byproducts.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most pressing questions and challenges in a direct, problem-solution format. We delve into the causality behind byproduct formation and provide actionable strategies to overcome them.
Q1: My reaction crude shows several unexpected peaks in the GC/LC-MS analysis. What are the most common byproducts I should expect?
The byproduct profile of your synthesis is intrinsically linked to the chosen synthetic route. The most prevalent industrial method involves the oxidation of a substituted pyridine followed by chlorination and esterification.
Common byproducts to anticipate include:
-
Unreacted Starting Materials: Incomplete conversion is a frequent issue. For instance, if starting from 2-methyl-5-ethylpyridine, residual amounts may be detected.[1][2]
-
Over-Oxidation Products: The oxidation step is often aggressive. Over-oxidation of the methyl or ethyl groups on the pyridine ring can lead to the formation of dicarboxylic acids, such as isocinchomeronic acid or its corresponding diester after the esterification step.[1][2][3]
-
Isomeric Byproducts: If a chlorination step is performed on the pyridine ring, it can sometimes lack perfect regioselectivity, leading to the formation of other chlorinated isomers. For example, syntheses involving dichlorinated intermediates have been known to produce isomeric byproducts like 2,6-dichloro-3-methylpyridine alongside the desired product.[4]
-
Hydrolysis Product: The final ester product can hydrolyze back to its corresponding carboxylic acid (6-chloro-2-methylnicotinic acid), especially during aqueous work-up procedures if the pH is not carefully controlled or if the mixture is exposed to acidic/basic conditions for extended periods at elevated temperatures.[5]
Q2: I have a significant byproduct with a mass 16 amu higher than my product. What is the likely cause and mechanism?
An increase of 16 amu strongly suggests an oxidation event. A common issue in syntheses starting from 2-methyl-5-ethylpyridine is the over-oxidation of the 2-methyl group to a carboxylic acid, in addition to the desired oxidation of the 5-ethyl group. This results in the formation of a dicarboxylic acid byproduct (isocinchomeronic acid).[1][2]
Causality: This side reaction is driven by the harsh conditions required for the primary oxidation, which typically employs strong oxidizing agents like nitric acid at high temperatures (140-225 °C).[2][4] The methyl group at the 2-position, while less reactive than the ethyl group at the 5-position, is still susceptible to oxidation under these forceful conditions. Controlling the reaction temperature and the molar ratio of the oxidizing agent is critical to maximizing selectivity for the desired mono-oxidation.[2][3]
Q3: What is the most effective analytical workflow for identifying an unknown byproduct?
A multi-step, systematic approach is essential for the unambiguous identification of unknown impurities. Simply relying on one technique is often insufficient.
Recommended Workflow:
-
Initial Assessment (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful initial tool. It provides the retention time (a measure of polarity) and, crucially, the molecular weight of the byproduct.[3] This information allows you to formulate a hypothesis about its identity (e.g., is it an isomer? Is it an over-oxidation product?).
-
Volatility Check (GC-MS): If the byproduct is sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) can provide complementary fragmentation data and is particularly useful for identifying residual starting materials or low molecular weight side products.[1]
-
Isolation (Preparative Chromatography): To confirm a hypothesized structure, the byproduct must be isolated in a pure form. This is typically achieved using preparative HPLC or column chromatography.[3]
-
Definitive Structural Elucidation (NMR): Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is the gold standard for confirming the exact structure, connectivity, and stereochemistry of the byproduct.[3][4]
Below is a visual representation of this logical workflow.
References
- 1. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 2. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy Ethyl 2,4-dichloro-6-methylnicotinate | 86129-63-7 [smolecule.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Ethyl 6-chloro-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of NMR in Structural Elucidation
Ethyl 6-chloro-2-methylnicotinate is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical and agrochemical research. Unambiguous structural confirmation is a critical step in the synthesis and development of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of individual atoms. This guide will delve into the ¹H and ¹³C NMR analysis of this compound, offering a benchmark for its characterization.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of high-resolution NMR spectra is fundamental to accurate structural analysis. The following protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.
1. Sample Preparation:
-
Dissolution: Approximately 5-10 mg of the solid this compound is dissolved in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.
-
Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter that could degrade the spectral quality.
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
Locking and Shimming: The instrument's lock system is engaged on the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field is then shimmed to optimize its homogeneity across the sample, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters: For a standard ¹H NMR spectrum, a sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans is usually required.
Diagram of the NMR Workflow
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectral Analysis of this compound
Due to the absence of readily available experimental spectra in the public domain, the following analysis is based on predicted ¹H NMR data generated using NMR prediction software.[1] This serves as a reliable estimation for the purposes of structural verification. The predicted chemical shifts are reported in parts per million (ppm) relative to TMS.
Molecular Structure with Proton Assignments:
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 6-chloro-2-methylnicotinate
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth examination of the mass spectral fragmentation of Ethyl 6-chloro-2-methylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry. By juxtaposing its fragmentation behavior with that of its structural analogs, we aim to equip researchers with the predictive understanding necessary for confident compound identification and differentiation.
The Rationale Behind Fragmentation: A Mechanistic Overview
The fragmentation of a molecule in a mass spectrometer is not a random event but a cascade of predictable bond cleavages governed by the principles of chemical stability.[1][2][3] The initial ionization event, typically through electron impact (EI) or electrospray ionization (ESI), generates a molecular ion that is often energetically unstable.[1] This excess energy is dissipated through the breaking of the weakest bonds and the formation of stable neutral molecules and fragment ions. The relative abundance of these fragment ions provides a characteristic fingerprint of the molecule's structure.
For this compound, its structure presents several key features that will dictate its fragmentation pathways: the ethyl ester group, the chlorine substituent, the methyl group, and the pyridine ring itself. Each of these moieties contributes to the overall fragmentation pattern, and understanding their individual and combined effects is crucial for spectral interpretation.
Comparative Fragmentation Analysis: this compound vs. Key Analogs
To fully appreciate the fragmentation signature of this compound, a comparative analysis with structurally related compounds is indispensable. Here, we will consider Ethyl nicotinate, 2-methylpyridine, and 4-methylpyridine as benchmarks.
| Compound | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | 199.64 | Pyridine ring, Ethyl ester, Chlorine, Methyl group |
| Ethyl nicotinate | 151.16 | Pyridine ring, Ethyl ester |
| 2-Methylpyridine (α-picoline) | 93.13 | Pyridine ring, Methyl group (alpha position) |
| 4-Methylpyridine (γ-picoline) | 93.13 | Pyridine ring, Methyl group (gamma position) |
Electron Ionization (EI) Fragmentation Pathways
Under the high-energy conditions of EI-MS, molecules undergo extensive fragmentation, providing rich structural information.
This compound:
The molecular ion peak ([M]⁺˙) is expected at m/z 199 (and 201 due to the ³⁷Cl isotope). Key fragmentation pathways are predicted to be:
-
Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters, leading to a stable acylium ion.[4] This would result in a fragment at m/z 154/156.
-
Loss of ethylene (C₂H₄) via McLafferty rearrangement: This is another characteristic fragmentation of ethyl esters, producing a radical cation at m/z 171/173.
-
Loss of the entire ethyl ester group (-COOCH₂CH₃): This would generate the 6-chloro-2-methylpyridine radical cation at m/z 127/129.
-
Loss of a chlorine radical (-Cl): This would result in a fragment at m/z 164.
-
Loss of a methyl radical (-CH₃): Cleavage of the methyl group from the pyridine ring would yield a fragment at m/z 184/186.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
M [label="[M]⁺˙\nm/z 199/201"]; F1 [label="[M - OCH₂CH₃]⁺\nm/z 154/156", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F2 [label="[M - C₂H₄]⁺˙\nm/z 171/173", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F3 [label="[M - COOCH₂CH₃]⁺˙\nm/z 127/129", fillcolor="#FBBC05", fontcolor="#202124"]; F4 [label="[M - Cl]⁺\nm/z 164", fillcolor="#34A853", fontcolor="#FFFFFF"]; F5 [label="[M - CH₃]⁺\nm/z 184/186", fillcolor="#5F6368", fontcolor="#FFFFFF"];
M -> F1 [label="- OCH₂CH₃"]; M -> F2 [label="- C₂H₄"]; M -> F3 [label="- COOCH₂CH₃"]; M -> F4 [label="- Cl"]; M -> F5 [label="- CH₃"]; } Predicted EI Fragmentation of this compound
Comparison with Ethyl nicotinate:
The mass spectrum of Ethyl nicotinate (MW: 151.16 g/mol ) is dominated by the loss of the ethoxy group to form the nicotinoyl cation at m/z 106.[5][6] The molecular ion at m/z 151 is also prominent. The absence of the chloro and methyl substituents simplifies the spectrum, making the fragmentation pattern of this compound significantly more complex.
Comparison with Methylpyridines:
For 2-methylpyridine and 4-methylpyridine (MW: 93.13 g/mol ), the molecular ion at m/z 93 is the base peak.[7][8] A characteristic fragmentation is the loss of a hydrogen atom to form a stable pyridylmethyl cation at m/z 92. The fragmentation of the pyridine ring itself can lead to the loss of HCN, resulting in a fragment at m/z 66. This highlights the stability of the substituted pyridine ring which will also be a major factor in the fragmentation of this compound.
Electrospray Ionization (ESI) Fragmentation Pathways
ESI is a "soft" ionization technique that typically results in less fragmentation than EI.[9] The primary ion observed is the protonated molecule, [M+H]⁺. For this compound, this would be at m/z 200/202. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion.
This compound ([M+H]⁺ at m/z 200/202):
-
Loss of ethanol (C₂H₅OH): A common loss from protonated ethyl esters, leading to the acylium ion at m/z 154/156.
-
Loss of ethylene (C₂H₄): This would result in the protonated 6-chloro-2-methylnicotinic acid at m/z 172/174.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
MH [label="[M+H]⁺\nm/z 200/202"]; F1_esi [label="[M+H - C₂H₅OH]⁺\nm/z 154/156", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F2_esi [label="[M+H - C₂H₄]⁺\nm/z 172/174", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MH -> F1_esi [label="- C₂H₅OH"]; MH -> F2_esi [label="- C₂H₄"]; } Predicted ESI-MS/MS Fragmentation of this compound
Comparison with Structurally Similar Compounds in ESI:
Studies on similar nitrogen-containing heterocyclic compounds under ESI conditions have shown that fragmentation often involves the cleavage of substituent groups from the main ring system.[10][11] For instance, in substituted pyrazolo[3,4-b]pyridines, the elimination of small molecules like ethanol from an ethyl ester group is a primary fragmentation pathway.[12] This is consistent with the predicted behavior of this compound.
Experimental Protocols
To empirically determine the fragmentation pattern of this compound, the following experimental setups are recommended:
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a mixture of methanol and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source. A triple quadrupole or an ion trap mass analyzer is suitable.
-
LC Conditions (for separation if needed, or direct infusion):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument.
-
MS Scan: Scan for the protonated molecule ([M+H]⁺) at m/z 200/202.
-
MS/MS Scan: Select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.
-
Conclusion
The mass spectral fragmentation of this compound is predicted to be a rich tapestry of cleavages influenced by its multiple functional groups. Under EI, expect a complex spectrum with fragments arising from losses of the ethoxy group, ethylene, the entire ester moiety, chlorine, and the methyl group. In contrast, ESI-MS/MS will likely yield a simpler spectrum dominated by the loss of ethanol or ethylene from the protonated molecule.
By comparing these predicted patterns with the known fragmentation of simpler analogs like Ethyl nicotinate and methylpyridines, researchers can build a robust framework for identifying this compound and distinguishing it from related structures. The provided experimental protocols offer a starting point for acquiring high-quality mass spectral data to confirm these predictions and further elucidate the intricate fragmentation pathways of this and other novel heterocyclic compounds.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. gentechscientific.com [gentechscientific.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethyl nicotinate [webbook.nist.gov]
- 6. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridine, 4-methyl- [webbook.nist.gov]
- 8. Pyridine, 2-methyl- [webbook.nist.gov]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Purity Analysis of Synthesized Ethyl 6-chloro-2-methylnicotinate
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for novel chemical entities and intermediates is not merely a quality control checkpoint; it is a cornerstone of safety, efficacy, and reproducibility. Ethyl 6-chloro-2-methylnicotinate, a key substituted pyridine derivative, serves as a vital building block in the synthesis of a multitude of pharmacologically active molecules. Its purity profile directly influences the outcome of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthesized this compound. We will explore a robust, scientifically grounded reversed-phase HPLC (RP-HPLC) method, elucidating the rationale behind the selection of critical method parameters. Furthermore, this guide will objectively compare the HPLC method with two powerful orthogonal techniques: Capillary Electrophoresis (CE) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This comparative analysis, supported by experimental data paradigms, will empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical methodology for their specific needs.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography is the workhorse of purity analysis in the pharmaceutical industry, lauded for its high resolution, sensitivity, and robustness.[1] For a molecule like this compound, a reversed-phase HPLC method is the logical first choice due to the compound's moderate polarity.
Predicting and Identifying Potential Impurities
A critical aspect of developing a specific and effective purity analysis method is anticipating potential impurities. Based on common synthetic routes for similar nicotinic acid esters, such as the esterification of the corresponding carboxylic acid or chlorination of a hydroxy-precursor, we can predict several classes of impurities.[2][3]
-
Starting Materials: Unreacted 6-chloro-2-methylnicotinic acid or the precursor for chlorination (e.g., ethyl 6-hydroxy-2-methylnicotinate).
-
Reaction By-products: Isomeric impurities (e.g., chloro-substitution at a different position), or products of incomplete reaction or over-reaction.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification process.
-
Degradation Products: Hydrolysis of the ester functionality to the corresponding carboxylic acid is a potential degradation pathway.
A well-designed HPLC method must be able to resolve the main peak of this compound from all these potential impurities.
A Robust RP-HPLC Method for Purity Analysis of this compound
The following detailed protocol for a reversed-phase HPLC method is proposed based on established methodologies for the analysis of related substituted pyridine derivatives and general principles of HPLC method development.[1][4]
Experimental Protocol: Reversed-Phase HPLC
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar analyte and separate it from more polar or less polar impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape by suppressing the ionization of residual silanols on the column and ensuring consistent ionization of the analyte.[5] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient Elution | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive impurity profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 270 nm | The pyridine ring system of the analyte is expected to have a strong UV absorbance in this region. A diode array detector can be used to confirm peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a concentration of approximately 0.5 mg/mL. | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape. |
Self-Validating System: Method Validation
To ensure the trustworthiness of the analytical results, the proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[6] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by the resolution of the analyte peak from all other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Caption: A typical workflow for the HPLC purity analysis of this compound.
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is a powerful tool, orthogonal methods are often employed to provide a more comprehensive purity assessment and to overcome potential limitations of a single technique. Here, we compare our proposed HPLC method with Capillary Electrophoresis (CE) and Quantitative NMR (qNMR).
| Feature | RP-HPLC | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a mobile and stationary phase based on polarity. | Separation of ions in an electrolyte solution under an electric field based on charge-to-size ratio.[7] | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[8] |
| Advantages | High resolution, robust, widely available, easily automated. | High efficiency, low sample and reagent consumption, can use different separation mechanisms. | Primary ratio method (no analyte-specific reference standard needed), provides structural information, non-destructive. |
| Disadvantages | May require method development for complex mixtures, potential for irreversible adsorption of some compounds. | Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging. | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.[9] |
| Best Suited For | Routine quality control, separation of a wide range of neutral and moderately polar compounds. | Purity analysis of charged or highly polar compounds, chiral separations.[7] | Absolute purity determination, characterization of reference standards, analysis of mixtures without chromatographic separation.[10] |
Alternative Method 1: Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. For this compound, which is a weakly basic compound, CE can be a powerful tool, particularly for separating it from closely related charged impurities like its hydrolysis product, 6-chloro-2-methylnicotinic acid.
-
Instrumentation: A standard CE system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.7. The low pH ensures that the analyte is protonated and migrates as a cation. The addition of a cationic surfactant like cetyltrimethylammonium bromide (CTAB) can be used to reverse the electroosmotic flow and improve peak shape.[7]
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 270 nm.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of approximately 0.1 mg/mL.
Caption: Decision tree for selecting an analytical method for purity determination.
Alternative Method 2: Quantitative ¹H NMR (qNMR)
Quantitative NMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[8] The concentration of the analyte is determined relative to a certified internal standard of known purity.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.[9]
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a well-resolved signal of the analyte with the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses and weights of the analyte and standard.[11]
Conclusion and Recommendations
For the routine purity analysis of synthesized this compound, the proposed reversed-phase HPLC method offers a robust, reliable, and high-resolution approach suitable for quality control in both research and manufacturing settings.[1] Its ability to separate a wide range of potential impurities makes it the primary choice for comprehensive impurity profiling.
However, for a more complete and orthogonal validation of purity, the use of complementary techniques is highly recommended. Capillary Electrophoresis serves as an excellent alternative for resolving charged impurities and confirming the absence of co-eluting species that might be missed by HPLC.[7] For the definitive determination of absolute purity, particularly for the qualification of a reference standard, Quantitative NMR is the method of choice due to its status as a primary ratio method.[8][9]
The selection of the most appropriate analytical method should be guided by the specific requirements of the analysis, including the intended use of the material, the stage of development, and the regulatory landscape. A multi-faceted analytical approach, leveraging the strengths of HPLC, CE, and qNMR, will provide the highest level of confidence in the purity and quality of synthesized this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Mthis compound synthesis - chemicalbook [chemicalbook.com]
- 3. Buy Ethyl 2,4-dichloro-6-methylnicotinate | 86129-63-7 [smolecule.com]
- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Separation of pyridinecarboxylic acid isomers and related compounds by capillary zone electrophoresis. Effect of cetyltrimethylammonium bromide on electroosmotic flow and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubsapp.acs.org [pubsapp.acs.org]
A Spectroscopic Journey: Tracing the Synthesis of Ethyl 6-chloro-2-methylnicotinate from its Precursors
For the discerning researcher in medicinal chemistry and drug development, the unambiguous structural confirmation of a synthetic intermediate is not merely a procedural step, but the very foundation upon which successful drug discovery is built. Ethyl 6-chloro-2-methylnicotinate, a key building block for a variety of pharmacologically active compounds, is a prime example where rigorous spectroscopic analysis is paramount. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its immediate precursors, offering a clear roadmap for monitoring its synthesis and confirming its identity.
The Synthetic Pathway: From Carboxylic Acid to Chlorinated Ester
The synthesis of this compound is a sequential process that involves two key transformations: the esterification of a carboxylic acid and the chlorination of a pyridone. The logical progression of this synthesis can be readily monitored by observing the appearance and disappearance of characteristic signals in various spectroscopic analyses.
The journey begins with 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1) , which undergoes a Fischer esterification to yield Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (2) . This intermediate is then subjected to chlorination, typically using a reagent like phosphorus oxychloride (POCl₃), to afford the final product, This compound (3) .
Caption: Synthetic route to this compound.
Comparative Spectroscopic Analysis
The transformation from precursor to product is accompanied by distinct changes in their spectroscopic profiles. By comparing the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of compounds 1 , 2 , and 3 , we can unequivocally track the progress of the synthesis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for observing the changes in the proton environment of the pyridine ring and the introduction of the ethyl group.
| Compound | Aromatic H (ppm) | Methyl H (ppm) | Ethyl Group H (ppm) | Other H (ppm) |
| 1 (6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) | ~7.8 (d), ~6.2 (d) | ~2.3 (s) | - | ~12.0 (br s, COOH), ~11.5 (br s, NH) |
| 2 (Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) | ~7.9 (d), ~6.3 (d) | ~2.4 (s) | ~4.2 (q), ~1.3 (t) | ~11.8 (br s, NH) |
| 3 (this compound) | ~8.1 (d), ~7.3 (d) | ~2.7 (s) | ~4.4 (q), ~1.4 (t) | - |
Analysis of ¹H NMR Data:
-
Esterification (1 → 2): The most telling change is the disappearance of the broad carboxylic acid proton signal (~12.0 ppm) and the appearance of the characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm) of the ethyl ester group. The chemical shifts of the aromatic and methyl protons on the pyridine ring remain relatively unchanged.
-
Chlorination (2 → 3): The conversion of the pyridone to the chloropyridine results in a significant downfield shift of the aromatic protons due to the change in the electronic nature of the ring. The broad NH proton signal (~11.8 ppm) disappears, which is a definitive indicator of the successful chlorination of the pyridone tautomer. The methyl and ethyl group protons also experience a slight downfield shift.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides insight into the carbon framework of the molecules, highlighting the changes at the carbonyl and ring carbons.
| Compound | C=O (Carboxyl/Ester) (ppm) | C=O (Pyridone) (ppm) | Aromatic C (ppm) | Methyl C (ppm) | Ethyl Group C (ppm) |
| 1 (6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) | ~168 | ~162 | ~145, ~140, ~125, ~110, ~105 | ~18 | - |
| 2 (Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) | ~166 | ~161 | ~148, ~142, ~123, ~108, ~106 | ~19 | ~61, ~14 |
| 3 (this compound) | ~165 | - | ~158, ~152, ~145, ~138, ~125, ~122 | ~24 | ~62, ~14 |
Analysis of ¹³C NMR Data:
-
Esterification (1 → 2): The appearance of two new signals around 61 ppm and 14 ppm confirms the presence of the ethyl group (-OCH₂CH₃). The chemical shift of the carboxylic acid carbonyl is replaced by that of the ester carbonyl, though the change is often subtle.
-
Chlorination (2 → 3): The most significant change is the disappearance of the pyridone carbonyl signal (~161 ppm) and the upfield shift of the C6 carbon to a value typical for a carbon bearing a chlorine atom in a pyridine ring. The other ring carbons also shift, reflecting the aromatization of the ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy allows for the clear identification of key functional groups and their transformations.
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 1 (6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) | 3000-2500 (broad) | ~3100 (broad) | ~1710, ~1650 | - |
| 2 (Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) | - | ~3100 (broad) | ~1720, ~1660 | - |
| 3 (this compound) | - | - | ~1725 | ~700-800 |
Analysis of FT-IR Data:
-
Esterification (1 → 2): The broad O-H stretch of the carboxylic acid disappears, which is a clear indication that the esterification has occurred. A new C-O stretch for the ester will also appear around 1200-1300 cm⁻¹.
-
Chlorination (2 → 3): The broad N-H stretch of the pyridone disappears, and the C=O stretch associated with the pyridone ring is also absent. A new, characteristic C-Cl stretching vibration appears in the fingerprint region. The ester C=O stretch remains.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compounds and offers clues about their structure through fragmentation patterns.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| 1 (6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) | C₇H₇NO₃ | 153.14 | 153 [M]⁺, 136 [M-OH]⁺, 108 [M-COOH]⁺ |
| 2 (Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) | C₉H₁₁NO₃ | 181.19 | 181 [M]⁺, 136 [M-OEt]⁺, 153 [M-C₂H₄]⁺ |
| 3 (this compound) | C₉H₁₀ClNO₂ | 199.63 | 199/201 [M]⁺, 154/156 [M-OEt]⁺, 171/173 [M-C₂H₄]⁺ |
Analysis of Mass Spectrometry Data:
-
Esterification (1 → 2): The molecular ion peak shifts from m/z 153 to m/z 181, an increase of 28 mass units, corresponding to the addition of a C₂H₄ group (ethyl minus a proton, plus a proton). The fragmentation pattern will also change, with a characteristic loss of an ethoxy radical (-OEt, 45 mass units).
-
Chlorination (2 → 3): The molecular ion peak shifts from m/z 181 to m/z 199. The presence of a chlorine atom is confirmed by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak at m/z 201 that is approximately one-third the intensity of the M+ peak. This isotopic pattern will also be present in chlorine-containing fragment ions.
Experimental Protocols
Reproducibility is key in scientific research. The following are generalized protocols for the synthesis and spectroscopic analysis of this compound and its precursors.
Synthesis Protocols
Step 1: Esterification of 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1) to Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (2) [1][2]
-
To a solution of 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Chlorination of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (2) to this compound (3) [3]
-
To a flask containing Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃) (3-5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy [4]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectra on a 300 MHz or higher field NMR spectrometer. Standard pulse programs for ¹H and ¹³C{¹H} are typically used.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and setting the baseline. Calibrate the chemical shift scale using the TMS signal.
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry [5]
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.
Conclusion
The synthesis of this compound from its carboxylic acid and pyridone precursors provides a textbook example of how a multi-technique spectroscopic approach can be used to monitor a reaction sequence and unequivocally confirm the structure of the final product. Each spectroscopic method offers a unique piece of the structural puzzle, and together they form a robust and self-validating system for chemical analysis. This guide serves as a valuable resource for researchers, enabling them to confidently navigate the synthesis and characterization of this important chemical intermediate.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 6-chloro-2-methylnicotinate
This guide provides a comprehensive comparison of validated analytical methodologies for the precise and reliable quantification of Ethyl 6-chloro-2-methylnicotinate, a key intermediate in pharmaceutical synthesis. As its purity and concentration are critical for downstream processes and final product quality, robust analytical methods are paramount. This document delves into the principles, protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), empowering researchers and drug development professionals to select and implement the most suitable method for their specific application.
All methodologies discussed are framed within the globally recognized standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures, ensuring that each protocol is a self-validating system designed for accuracy, precision, and reliability.[1][2]
Foundations of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] Before comparing specific techniques, it is crucial to understand the core performance characteristics that define a validated method according to ICH guidelines.[3][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[3]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale: HPLC is the cornerstone of pharmaceutical analysis for its versatility, robustness, and high resolving power for non-volatile and thermally sensitive compounds.[6] For this compound, a substituted pyridine derivative, reversed-phase HPLC is the method of choice. The molecule's moderate polarity allows for excellent retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The presence of the aromatic pyridine ring provides strong chromophores, making UV detection a highly effective and cost-efficient quantification technique.[7]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio. The acidic modifier is critical for ensuring sharp, symmetrical peaks by suppressing the ionization of residual silanols on the stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure stable retention times.
-
Detection Wavelength: 270 nm, determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Test Sample: Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection to protect the column.
-
HPLC-UV Workflow
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Benchmarking the synthesis of Ethyl 6-chloro-2-methylnicotinate against similar compounds
An Objective Guide to the Synthesis of Ethyl 6-chloro-2-methylnicotinate and Related Nicotinic Acid Esters
Substituted nicotinic acid derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, this compound is a valuable intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of its chloro, methyl, and ester functionalities allows for diverse downstream modifications.
This guide provides a comprehensive benchmark of synthetic strategies for this compound. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, comparing the primary synthesis route against alternative methodologies for producing similar substituted nicotinates. All protocols are presented as self-validating systems, supported by data from authoritative sources.
Core Synthetic Philosophies: A Comparative Overview
The synthesis of substituted pyridines like this compound can be approached from two fundamental directions:
-
Core Functionalization: This is the most common strategy, involving the modification of a pre-existing and often readily available pyridine or nicotinic acid core. This approach offers modularity and is generally preferred for its predictability. Key transformations include halogenation, esterification, and nucleophilic aromatic substitution.
-
De Novo Synthesis (Ring Construction): This approach builds the pyridine ring from acyclic precursors. While often more complex, methods like the Bohlmann-Rahtz synthesis can provide access to highly substituted pyridines in a single, convergent step, which can be advantageous for specific substitution patterns not easily accessible through functionalization.[1]
This guide will focus primarily on core functionalization strategies due to their widespread application and relevance to the target compound, while using de novo methods as a point of comparison.
Primary Synthesis Route: From Hydroxynicotinate to the Final Product
The most direct and widely documented approach to synthesizing 6-chloro-2-methylnicotinic acid esters involves the chlorination of a corresponding 6-hydroxy-2-methylnicotinic acid ester. The 6-hydroxypyridine moiety exists in tautomeric equilibrium with its 2-pyridone form, making it an excellent substrate for chlorination with reagents like phosphorus oxychloride (POCl₃).
References
Safety Operating Guide
Proper Disposal of Ethyl 6-chloro-2-methylnicotinate: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 6-chloro-2-methylnicotinate, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. The causality behind each step is explained to ensure a deep understanding of the required safety measures.
Hazard Assessment and Initial Precautions
This compound and structurally similar compounds are classified as hazardous. Understanding these hazards is the first step in safe handling and disposal.
Known Hazards: Based on data for closely related chlorinated pyridine derivatives, this compound should be handled as, at minimum:
-
Skin Irritant (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritant (Category 2/2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]
-
Environmental Hazard: As a halogenated organic compound, it poses a risk to aquatic life and should not be released into the environment.[3] Discharge into drains or sewer systems is strictly prohibited.[2][3]
Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1]
Required Personal Protective Equipment (PPE)
Before beginning any waste consolidation or disposal procedures, all personnel must be equipped with the appropriate PPE. The goal is to create a complete barrier to prevent any route of exposure.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and eye irritation.[1][4] |
| Skin/Body Protection | Standard laboratory coat. | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use only in a well-ventilated area, such as a certified chemical fume hood. | To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1][2] |
Step-by-Step Waste Disposal Protocol
Direct disposal of this compound by researchers via neutralization or other chemical means is not recommended. The standard and safest protocol is to prepare the material for collection by a licensed hazardous waste disposal service.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
All hazardous chemical waste must be accumulated at or near the point of generation.[6]
-
This area must be under the direct control of laboratory personnel.
-
The SAA should be clearly marked with "Hazardous Waste" signage.
Step 2: Select the Appropriate Waste Container
-
Compatibility is Key: Use a container made of material compatible with halogenated organic waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers.[5]
-
Condition: The container must be in good condition, free of leaks or defects, and have a secure, tightly-sealing screw-top cap.
-
Venting: If there is a possibility of gas generation from mixing wastes, a vented cap may be necessary. However, for the accumulation of a single waste stream like this, a standard sealing cap is sufficient.
Step 3: Waste Collection and Segregation
-
Solid Waste: If the compound is in solid form, sweep it up and place it into the designated waste container.[1][6] Avoid creating dust.[1][6]
-
Liquid Waste: If dissolved in a solvent, pour the waste carefully into the designated liquid waste container within a chemical fume hood.
-
Segregation: This waste stream must be segregated as "Halogenated Organic Waste." Do not mix with non-halogenated solvents, acids, bases, or oxidizers.[1] Incompatible materials can react, leading to pressure buildup or the release of toxic gases.
Step 4: Proper Labeling
-
Label the waste container before adding the first drop of waste.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
A clear statement of the hazards (e.g., "Irritant," "Skin/Eye Irritant").
-
The date when waste was first added to the container (accumulation start date).
-
Step 5: Storage and Final Disposal
-
Keep the waste container tightly closed except when actively adding waste.[1]
-
Store the container in your designated SAA, away from heat or ignition sources.[1]
-
Once the container is full, or within one year of the accumulation start date, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting a chemical waste collection request form.
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Clean the affected area thoroughly.
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling this compound waste in the laboratory.
Caption: Decision workflow for safe laboratory disposal of this compound.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-chloro-2-methylnicotinate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 6-chloro-2-methylnicotinate. The following procedural guidance is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative standards and field-proven expertise.
Hazard Identification and Risk Profile
This compound is a halogenated pyridine derivative. While comprehensive toxicological data is not available for this specific compound, the available Safety Data Sheets (SDS) for structurally similar chemicals establish a clear hazard profile. The primary risks associated with handling this compound are irritation to the skin, eyes, and respiratory system.[1][2][3]
Hazard Classification Summary
| Hazard Classification | GHS Category | Description | Source(s) |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | [1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1][2][3][4] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | [4] |
This profile necessitates a stringent approach to personal protective equipment (PPE) to prevent inadvertent exposure through contact, inhalation, or ingestion.
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is critical to understand that PPE is the last line of defense.[5] The most effective safety protocols prioritize the elimination or control of hazards at their source.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood.[6][7] This is the most critical step in minimizing respiratory exposure. Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[1][8]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Wash hands and exposed skin thoroughly after handling.[1][2] Prohibit eating, drinking, and smoking in laboratory areas where this chemical is handled.[4]
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE is required to protect the user.
Multi-Tiered PPE Protocol
The selection of PPE is dictated by the scale and nature of the operation. The following tiered approach ensures that the level of protection matches the level of risk.
Tier 1: Standard Laboratory Operations (e.g., Weighing, Solution Preparation)
This tier applies to routine handling of small quantities (typically <5 grams) at ambient temperature where the risk of splashing or aerosolization is low.
-
Hand Protection: Nitrile gloves are the minimum requirement.[6] Given that no material is impervious indefinitely, a double-gloving technique is best practice. Change gloves immediately if contamination is suspected or after a maximum of 30-60 minutes of use.[5]
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times.[9] However, chemical splash goggles are strongly recommended as they provide a superior seal around the eyes.[1][9]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.[9] This protects against incidental contact with skin and contamination of personal clothing.
Tier 2: Operations with Increased Risk (e.g., Large Quantities, Heating, Reactions Under Pressure)
This tier is for procedures that increase the likelihood of splashes, sprays, or aerosol generation.
-
Hand Protection: Continue with the double-gloving practice using nitrile gloves. For extended operations, consider a more robust glove combination, such as a flexible laminate inner glove with a heavy-duty nitrile or neoprene outer glove.[9]
-
Eye and Face Protection: A face shield worn over chemical splash goggles is required.[9] The face shield protects the entire face from splashes, which is critical when working with larger volumes or heated solutions.
-
Body Protection: In addition to a lab coat, a chemically resistant apron should be worn.
-
Respiratory Protection: If there is any potential for exceeding exposure limits or if irritation is experienced despite working in a fume hood, a NIOSH-approved air-purifying respirator with an appropriate organic vapor cartridge is necessary.[1][3] A proper fit test is mandatory for all respirator users.[5]
Tier 3: Emergency Response (e.g., Large Spills, Fire)
In the event of a significant spill or fire, the primary objective is safe evacuation. Only personnel trained in emergency response should address the situation, using the highest level of PPE.
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) is required to protect against high concentrations of vapors and hazardous decomposition products like nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[1][2][3]
-
Body Protection: A fully encapsulating, chemical-resistant suit is necessary to prevent any skin contact.[10]
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.[5]
Doffing (Taking Off) Sequence:
This process is designed to contain contaminants.
-
Outer Gloves (if double-gloved): Remove by peeling one off the other without touching the outside with bare skin. Dispose of immediately.
-
Face Shield/Goggles: Remove from the back of the head, avoiding touching the front surface.
-
Lab Coat/Apron: Unfasten and roll it inside-out as you remove it.
-
Inner Gloves: Remove using the same technique as the outer gloves.
-
Respirator (if worn): Remove from the back of the head.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Operational Plans: Spill and Disposal Management
Spill Response
For a small spill (<100 mL) inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing Tier 2 PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[1][3]
-
Clean the spill area thoroughly.
Waste Disposal
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated, sealed, and clearly labeled hazardous waste container.[1] Do not empty into drains.[3]
-
Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with the chemical must be disposed of as hazardous waste.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pppmag.com [pppmag.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

